1,2-Dimethylpiperidine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1,2-dimethylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7-5-3-4-6-8(7)2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUISCCBFHLWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902512 | |
| Record name | NoName_3021 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671-36-3 | |
| Record name | 1,2-Dimethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=671-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC363752 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-dimethylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2-Dimethylpiperidine from Methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive, multi-step synthetic pathway for the production of 1,2-dimethylpiperidine, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available cycloalkane, methylcyclopentane (B18539). This document provides a plausible and chemically sound route, supported by analogous procedures from the scientific literature, due to the absence of a direct, one-pot conversion. Detailed experimental protocols for key transformations, quantitative data where available, and workflow visualizations are presented to assist researchers in the practical application of this synthesis.
Synthetic Strategy Overview
The conversion of methylcyclopentane to this compound necessitates a ring expansion of the five-membered carbocycle to a six-membered nitrogen-containing heterocycle, along with the introduction of a second methyl group onto the nitrogen atom. The proposed synthetic route, illustrated below, proceeds through several key stages:
-
Oxidation: Functionalization of the methylcyclopentane ring to introduce a ketone group, yielding 2-methylcyclopentanone (B130040).
-
Oximation: Conversion of the ketone to its corresponding oxime, 2-methylcyclopentanone oxime.
-
Ring Expansion (Beckmann Rearrangement): Acid-catalyzed rearrangement of the oxime to form the six-membered lactam, 6-methylpiperidin-2-one.
-
Reduction: Reduction of the lactam to the corresponding secondary amine, 2-methylpiperidine.
-
N-Methylation: Introduction of a methyl group onto the nitrogen atom to yield the final product, this compound.
An In-depth Technical Guide to the Cis and Trans Isomers of 1,2-Dimethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stereochemistry, conformational preferences, and spectroscopic properties of the cis and trans isomers of 1,2-dimethylpiperidine. A thorough understanding of the three-dimensional structure of substituted piperidines is crucial for rational drug design, as the spatial arrangement of substituents significantly impacts their physicochemical properties and biological activity. This document consolidates quantitative data, details relevant experimental protocols, and provides visualizations to illustrate the conformational dynamics of these isomers.
Conformational Analysis and Stereochemistry
The conformational landscape of this compound is primarily dictated by the preference of the piperidine (B6355638) ring to adopt a chair conformation to minimize torsional and angular strain. The presence of two methyl groups at the C1 (nitrogen) and C2 positions introduces steric interactions that govern the stability of the various possible conformers for both the cis and trans isomers.
The key steric interactions to consider are:
-
1,3-Diaxial Interactions: Repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.
-
Gauche Interactions: Steric strain between substituents on adjacent carbons.
A critical factor in the conformational analysis of N-substituted piperidines is the nitrogen inversion barrier and the preference of the N-methyl group to occupy the equatorial position to avoid steric clashes with the syn-axial hydrogens.
trans-1,2-Dimethylpiperidine
The trans isomer can exist as two rapidly interconverting chair conformers: one with both methyl groups in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).
The diequatorial conformer is significantly more stable as it avoids the highly unfavorable 1,3-diaxial interactions that would be present in the diaxial form. The primary destabilizing interaction in the diaxial conformer would be between the axial N-methyl group and the syn-axial hydrogens, as well as between the axial C2-methyl group and its corresponding syn-axial hydrogens.
cis-1,2-Dimethylpiperidine
The cis isomer exists as an equilibrium between two chair conformers, both of which have one axial and one equatorial methyl group. In one conformer, the N-methyl group is equatorial and the C2-methyl group is axial. In the other, the N-methyl group is axial and the C2-methyl group is equatorial.
The equilibrium will favor the conformer that minimizes the most significant steric strain. Computational studies have shown that a C2-methyl group in the equatorial position is favored by approximately 1.8 kcal/mol compared to an axial orientation[1][2]. This suggests that the conformer with the equatorial C2-methyl and axial N-methyl group will be less stable than the conformer with the axial C2-methyl and equatorial N-methyl group.
Quantitative Conformational Data
The relative energies of the conformers determine the position of the conformational equilibrium. This can be expressed by the Gibbs free energy difference (ΔG°).
| Isomer | Conformer 1 | Conformer 2 | ΔG° (kcal/mol) | Predominant Conformer | Data Source |
| trans-1,2-Dimethylpiperidine | (1e, 2e) - Diequatorial | (1a, 2a) - Diaxial | > 2.0 (est.) | (1e, 2e) | Steric Analysis |
| cis-1,2-Dimethylpiperidine | (1e, 2a) - N-Me (eq), C2-Me (ax) | (1a, 2e) - N-Me (ax), C2-Me (eq) | ~1.8 | (1a, 2e) | Computational[1][2] |
Note: The ΔG° for the trans isomer is an estimation based on the well-established high energetic penalty of axial methyl groups on a cyclohexane (B81311) ring. The value for the cis isomer is based on the calculated preference for the equatorial C2-methyl group.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and conformational preferences of the this compound isomers. The chemical shifts (δ) and coupling constants (J) are sensitive to the local electronic environment and dihedral angles of the protons and carbons.
Predicted ¹H and ¹³C NMR Data
| Isomer/Conformer | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Reference ¹³C Data (piperidinium cation) |
| trans (1e, 2e) | N-CH₃ | ~2.2-2.4 | ~42-45 | 44.2 |
| C2-CH₃ | ~1.0-1.2 | ~15-18 | 15.1 | |
| C2-H | ~2.5-2.8 | ~60-63 | 66.8 | |
| C6-H (eq) | ~2.8-3.0 | ~55-58 | 56.9 | |
| C6-H (ax) | ~2.0-2.2 | |||
| cis (1a, 2e) | N-CH₃ | ~2.4-2.6 | ~35-38 | 35.8 |
| C2-CH₃ | ~1.1-1.3 | ~18-21 | 18.2 | |
| C2-H | ~2.7-2.9 | ~58-61 | 61.6 | |
| C6-H (eq) | ~2.9-3.1 | ~53-56 | 55.4 | |
| C6-H (ax) | ~2.1-2.3 |
Note: Predicted values are estimates. Reference data is for the protonated species and may differ from the neutral compound.
Experimental Protocols
Synthesis of cis- and trans-1,2-Dimethylpiperidine
A common strategy for the synthesis of substituted piperidines is the catalytic hydrogenation of the corresponding substituted pyridine. This method typically yields the cis isomer as the major product due to the steric hindrance of the catalyst surface directing the approach of hydrogen from one face of the ring. The trans isomer can then be obtained through epimerization of the cis isomer.
Protocol: Catalytic Hydrogenation of 1,2-Lutidine (for cis-1,2-Dimethylpiperidine)
-
Reaction Setup: In a high-pressure autoclave, dissolve 1,2-lutidine (1 equivalent) in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Catalyst Addition: Carefully add a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas multiple times to remove any air. Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
Work-up: Carefully vent the excess hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product will be a mixture of cis- and trans-1,2-dimethylpiperidine, with the cis isomer predominating.
-
Purification: The isomers can be separated by fractional distillation or by column chromatography on silica (B1680970) gel. The stereochemical identity of the fractions should be confirmed by NMR spectroscopy.
Protocol: Epimerization of cis- to trans-1,2-Dimethylpiperidine
-
Reaction Setup: Dissolve the enriched cis-1,2-dimethylpiperidine in a suitable solvent.
-
Base Treatment: Treat the solution with a strong base (e.g., sodium ethoxide in ethanol) and heat to reflux to establish an equilibrium between the cis and trans isomers. The thermodynamically more stable trans isomer should be favored at equilibrium.
-
Work-up and Purification: After an appropriate time, cool the reaction, neutralize the base, and extract the product. Purify by fractional distillation or chromatography to isolate the trans isomer.
Conformational Analysis by Low-Temperature NMR
-
Sample Preparation: Prepare a solution of the purified isomer (approximately 0.1-0.5 M) in a deuterated solvent with a low freezing point, such as deuterated methanol (B129727) (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).
-
NMR Data Acquisition: Record ¹H or ¹³C NMR spectra at various temperatures, starting from room temperature and decreasing in increments (e.g., 10-20 °C).
-
Coalescence and Integration: As the temperature is lowered, the rate of chair-chair interconversion will slow down. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may become distinct.
-
Data Analysis: By integrating the signals of the individual conformers at a temperature where the equilibrium is "frozen" on the NMR timescale, the ratio of the conformers can be determined. This ratio can be used to calculate the equilibrium constant (K) and the Gibbs free energy difference (ΔG° = -RTlnK).
Computational Modeling
-
Structure Generation: Build the 3D structures of the different chair conformers for both cis- and trans-1,2-dimethylpiperidine using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each conformer to find its lowest energy structure. This is typically carried out using quantum mechanical methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain accurate relative energies.
-
Thermodynamic Analysis: From the calculated energies, the enthalpy and Gibbs free energy differences between the conformers can be determined.
Visualizations of Conformational Equilibria
The following diagrams, generated using the DOT language, illustrate the chair-chair interconversion for the cis and trans isomers of this compound.
Note: The images in the DOT script are placeholders and would need to be replaced with actual 2D representations of the chair conformers.
Conclusion
The stereochemical and conformational properties of cis- and trans-1,2-dimethylpiperidine are governed by well-understood principles of steric interactions in six-membered rings. The trans isomer exists predominantly in a diequatorial conformation, while the cis isomer favors the conformer with an equatorial C2-methyl group and an axial N-methyl group. A combined approach of stereoselective synthesis, detailed spectroscopic analysis (particularly low-temperature NMR), and computational modeling provides a comprehensive understanding of these fundamental piperidine derivatives. This knowledge is invaluable for the design and development of novel pharmaceuticals where the precise three-dimensional arrangement of molecular components is critical for biological function.
References
Spectroscopic Profile of 1,2-Dimethylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Dimethylpiperidine (C₇H₁₅N), a saturated heterocyclic compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule in research and development settings.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below. Due to the limited availability of public experimental spectra for certain techniques, a comparative analysis with structurally similar compounds is also provided.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| N-CH₃ | 2.2 - 2.4 | s | Singlet, characteristic of an N-methyl group. |
| C2-H | 2.0 - 2.3 | m | Multiplet, deshielded by the nitrogen atom and the methyl group. |
| C6-H (axial & equatorial) | 2.6 - 2.8 (eq), 2.1 - 2.3 (ax) | m | Diastereotopic protons with distinct chemical shifts. |
| Piperidine (B6355638) Ring CH₂ | 1.2 - 1.7 | m | Complex multiplets for the remaining ring protons. |
| C2-CH₃ | 1.0 - 1.2 | d | Doublet, coupled to the C2-H proton. |
Note: These are predicted values and may vary based on the solvent and stereochemistry (cis/trans isomers).
Table 2: ¹³C NMR Spectral Data for this compound
A ¹³C NMR spectrum for this compound has been reported by F. Bohlmann and R. Zeisberg in 1975.[1] The precise chemical shifts from this publication are not available in the immediate search results, however, typical chemical shifts for substituted piperidines suggest the following approximate ranges.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| N-CH₃ | ~40 |
| C2 | ~60 |
| C6 | ~55 |
| C3, C5 | ~25-30 |
| C4 | ~25 |
| C2-CH₃ | ~15-20 |
Note: The exact chemical shifts will depend on the specific isomer (cis or trans) and the solvent used.
1.2. Infrared (IR) Spectroscopy
As a tertiary amine, this compound does not exhibit the characteristic N-H stretching bands seen in primary and secondary amines. The IR spectrum is dominated by C-H and C-N stretching and bending vibrations.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretching (CH₃ and CH₂) |
| 2800-2760 | Medium | C-H stretching (N-CH₃) |
| 1470-1440 | Medium | C-H bending (CH₂ and CH₃) |
| 1260-1020 | Medium-Weak | C-N stretching |
Note: A vapor phase IR spectrum is available on SpectraBase.[1]
1.3. Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the piperidine ring and the loss of methyl groups.[1]
Table 4: Mass Spectrometry Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 113 | 35.60 | [M]⁺ (Molecular Ion) |
| 98 | 99.99 | [M-CH₃]⁺ |
| 70 | - | [M-C₃H₇]⁺ |
| 57 | - | [C₄H₉]⁺ |
| 42 | 77.70 | [C₂H₄N]⁺ |
Data sourced from MassBank of North America (MoNA) and the NIST Mass Spectrometry Data Center.[1]
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed. These methodologies are standard for the analysis of volatile amines and can be adapted for this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound (approximately 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is typically performed to obtain a spectrum with singlets for each unique carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the internal standard. For ¹H NMR, the signals are integrated to determine the relative number of protons.
2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio. A background spectrum of the clean salt plates or ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are identified and correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.
2.3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is typically introduced into the mass spectrometer via a gas chromatography (GC) system to ensure the analysis of a pure compound. Electron Ionization (EI) is a common ionization technique where the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion ([M]⁺) and fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or a similar detector is used to detect the ions, and the resulting signal is processed to generate a mass spectrum.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which provides the molecular weight of the compound. The fragmentation pattern is then interpreted to gain information about the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1,2-Dimethylpiperidine: CAS Number, Chemical Properties, and Analytical Methodologies
This technical guide provides a comprehensive overview of this compound, a heterocyclic amine with applications in organic synthesis and as a building block for pharmaceutical compounds. The guide details its chemical and physical properties, CAS registry numbers for the base compound and its isomers, and generalized experimental protocols for its synthesis and analysis.
Chemical Identity and Properties
This compound is a substituted piperidine (B6355638) with two methyl groups at the 1 and 2 positions of the ring. Its chemical structure and properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅N | [1][2] |
| Molecular Weight | 113.20 g/mol | [1][2] |
| CAS Number | 671-36-3 | [1][2] |
| Appearance | Colorless liquid with an ammonia-like odor | |
| Boiling Point | 125 - 145 °C | |
| Density | 0.801 - 0.877 g/cm³ | |
| pKa | 10.22 (at 25°C) | |
| Solubility | Soluble in most organic solvents, reasonably soluble in water. | |
| InChIKey | MWUISCCBFHLWLY-UHFFFAOYSA-N | [2] |
| SMILES | CC1CCCCN1C | [2] |
Table 2: CAS Numbers of Dimethylpiperidine Isomers
| Isomer | CAS Number |
| cis-1,2-Dimethylpiperidine | 2207-01-4 |
| trans-1,2-Dimethylpiperidine | 2207-02-5 |
| 2,6-Dimethylpiperidine (mixture of isomers) | 504-03-0 |
| cis-2,6-Dimethylpiperidine | 766-17-6 |
| trans-2,6-Dimethylpiperidine | 10066-29-2 |
| 3,5-Dimethylpiperidine (mixture of isomers) | 35794-11-7 |
| cis-3,5-Dimethylpiperidine | 14446-75-4 |
| 1,4-Dimethylpiperidine | 4099-07-4 |
Experimental Protocols
This protocol describes a general method for the N-methylation of a secondary amine, which can be adapted for the synthesis of this compound from 2-methylpiperidine (B94953).
Materials:
-
2-Methylpiperidine
-
Formaldehyde (B43269) (37% aqueous solution)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (B109758) (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
In a round-bottom flask, dissolve 2-methylpiperidine (1.0 eq) in DCE or DCM.
-
Add aqueous formaldehyde (1.2 eq) and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours, monitoring for the consumption of the starting material by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile amines like this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Column: Agilent DB-1701 (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium, Constant Flow @ 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 min
-
Ramp 1: 10 °C/min to 180 °C
-
Ramp 2: 25 °C/min to 280 °C, hold for 5 min
-
-
Mass Spectrometer: Agilent 7010B GC/MS/MS or equivalent
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-300
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution to the desired concentration range for calibration.
-
For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range.
Biological Activity and Signaling Pathways
The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide range of clinically approved drugs.[3] While specific biological activity and signaling pathway information for this compound is limited, derivatives of dimethylpiperidine have been investigated for various therapeutic applications. For instance, some piperidine derivatives act as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are involved in various cellular functions and are targets for neurological and psychiatric disorders. Additionally, other piperidine-containing molecules have been explored as potential anticancer agents, with some demonstrating cytotoxic effects on cancer cell lines. However, the precise mechanism of action and the signaling pathways involved are often complex and depend on the overall structure of the molecule.
Visualizations
The following diagrams illustrate generalized workflows for the synthesis and analysis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Caption: General workflow for the GC-MS analysis of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C7H15N | CID 12637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity and Reaction Mechanisms of 1,2-Dimethylpiperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the reactivity and reaction mechanisms of 1,2-dimethylpiperidine. The presence of two methyl groups on the piperidine (B6355638) ring introduces stereochemical considerations that significantly influence its chemical behavior. This document delves into key reactions such as N-oxidation, Hofmann elimination, and α-lithiation, presenting detailed mechanisms, stereochemical outcomes, and available quantitative data. Experimental protocols and visual diagrams are provided to facilitate a deeper understanding and practical application of this versatile heterocyclic compound in research and development.
N-Oxidation of this compound
The nitrogen atom in this compound is susceptible to oxidation, typically with peroxides or peroxy acids, to form the corresponding N-oxide. The stereochemical outcome of this reaction is influenced by the orientation of the lone pair on the nitrogen atom, which is in turn governed by the conformation of the piperidine ring and the relative stereochemistry of the two methyl groups (cis or trans).
Reaction Mechanism
The N-oxidation of tertiary amines like this compound is a concerted process where the oxidant delivers an oxygen atom directly to the nitrogen.
Caption: N-Oxidation of this compound.
Stereochemistry
The stereoselectivity of N-oxidation is dependent on the accessibility of the nitrogen lone pair. For piperidines, axial attack of the oxidant is often favored. The cis and trans isomers of this compound will adopt different chair conformations, leading to potentially different product ratios of the resulting diastereomeric N-oxides.
Quantitative Data
Specific quantitative data for the N-oxidation of cis- and trans-1,2-dimethylpiperidine is not extensively reported in the literature. However, studies on analogous N-methylpiperidines can provide insights. For instance, the oxidation of N-methylpiperidine with hydrogen peroxide can show a preference for the formation of the N-oxide where the oxygen is axial.
| Substrate | Oxidant | Product(s) | Diastereomeric Ratio (axial:equatorial) | Reference |
| N-methylpiperidine | H₂O₂ | N-methylpiperidine-N-oxide | Predominantly axial | General textbook knowledge |
| cis-1,2-Dimethylpiperidine | RCO₃H | cis-1,2-Dimethylpiperidine-N-oxide | Data not available | - |
| trans-1,2-Dimethylpiperidine | RCO₃H | trans-1,2-Dimethylpiperidine-N-oxide | Data not available | - |
Experimental Protocol: N-Oxidation
Materials:
-
This compound (cis/trans mixture or isolated isomer)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.
-
Purify the product by column chromatography or recrystallization.
Hofmann Elimination of this compound
The Hofmann elimination is a classic reaction of amines that converts them into alkenes. This multi-step process involves exhaustive methylation of the amine, followed by treatment with a base to induce elimination. The reaction typically follows the Hofmann rule , leading to the formation of the least substituted alkene.[1][2][3][4]
Reaction Mechanism
The process begins with the exhaustive methylation of the piperidine nitrogen with excess methyl iodide to form a quaternary ammonium (B1175870) iodide. This is followed by treatment with silver oxide and water to generate the corresponding hydroxide (B78521) salt, which upon heating, undergoes an E2 elimination.[1][5]
Caption: General mechanism of the Hofmann elimination.
Stereochemistry and Regioselectivity
The Hofmann elimination proceeds via an anti-periplanar transition state. The regioselectivity is governed by the steric bulk of the quaternary ammonium leaving group, which directs the base to abstract a proton from the least sterically hindered β-carbon.[1][2] For this compound, elimination can occur via two pathways, leading to different alkene products. The stereochemistry of the starting material (cis or trans) will influence the conformational preferences and thus the product distribution.
For cis-1,2-Dimethylpiperidine: Elimination can occur from the C6 position or the C2-methyl group. Abstraction of a proton from the less hindered C6 position is generally favored.
For trans-1,2-Dimethylpiperidine: Similarly, elimination will favor proton abstraction from the least hindered position, which is typically the C6 position.
Quantitative Data
| Substrate | Major Alkene Product (Predicted) | Minor Alkene Product (Predicted) |
| cis-1,2-Dimethylpiperidine | N,N-dimethyl-6-methyl-hept-6-en-1-amine | N,N-dimethyl-7-methyl-oct-7-en-2-amine |
| trans-1,2-Dimethylpiperidine | N,N-dimethyl-6-methyl-hept-6-en-1-amine | N,N-dimethyl-7-methyl-oct-7-en-2-amine |
Experimental Protocol: Hofmann Elimination
Materials:
-
This compound (cis/trans mixture or isolated isomer)
-
Methyl iodide (excess)
-
Silver(I) oxide (Ag₂O)
-
Water
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent like methanol.
-
Add a significant excess of methyl iodide and stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the quaternary ammonium iodide salt.
-
After the reaction is complete, filter the solid quaternary ammonium iodide and wash it with a cold solvent.
-
Suspend the salt in water and add silver(I) oxide. Stir the mixture to facilitate the formation of the quaternary ammonium hydroxide and the precipitation of silver iodide.
-
Filter off the silver iodide precipitate.
-
Heat the aqueous solution of the quaternary ammonium hydroxide to induce elimination. The volatile alkene product can be collected by distillation.
-
Characterize the collected alkene product(s) by spectroscopic methods (NMR, GC-MS) to determine the product distribution.
α-Lithiation of N-Boc-1,2-dimethylpiperidine
The deprotonation of a C-H bond adjacent to the nitrogen atom (α-lithiation) in N-protected piperidines provides a powerful method for C-C bond formation. The tert-butoxycarbonyl (Boc) group is commonly used as a directing group for this transformation.
Reaction Mechanism
The reaction involves the use of a strong base, typically sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to abstract a proton from the carbon α to the nitrogen. The resulting organolithium species can then be trapped with various electrophiles.[6]
Caption: α-Lithiation and electrophilic trapping of N-Boc-1,2-dimethylpiperidine.
Stereochemistry
The stereochemical outcome of the α-lithiation and subsequent electrophilic trapping is highly dependent on the stereochemistry of the starting material and the reaction conditions. The lithiation of N-Boc-piperidines often proceeds with high diastereoselectivity, with the incoming electrophile typically adding to the less sterically hindered face of the lithiated intermediate. For N-Boc-2-methylpiperidine derivatives, the lithiation and subsequent reaction with an electrophile can lead to the formation of the trans-2,6-disubstituted product as the major isomer.[6]
Quantitative Data
Specific quantitative data for the α-lithiation of N-Boc-1,2-dimethylpiperidine is limited. However, studies on related systems provide valuable insights. For instance, the lithiation of N-Boc-2-methylpiperidine followed by methylation can yield the trans-2,6-dimethylpiperidine derivative with good diastereoselectivity.
| Substrate | Base/Ligand | Electrophile | Major Product | Diastereomeric Ratio (trans:cis) | Yield | Reference |
| N-Boc-2-methylpiperidine | s-BuLi/TMEDA | CH₃I | N-Boc-2,6-dimethylpiperidine | >95:5 | High | [6] |
| N-Boc-cis-1,2-dimethylpiperidine | s-BuLi/TMEDA | E⁺ | Data not available | - | - | - |
| N-Boc-trans-1,2-dimethylpiperidine | s-BuLi/TMEDA | E⁺ | Data not available | - | - | - |
Experimental Protocol: α-Lithiation
Materials:
-
N-Boc-1,2-dimethylpiperidine (cis/trans mixture or isolated isomer)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., methyl iodide, benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous solvent (diethyl ether or THF) and TMEDA.
-
Cool the solution to -78 °C and add s-BuLi dropwise.
-
Slowly add a solution of N-Boc-1,2-dimethylpiperidine in the same anhydrous solvent.
-
Stir the reaction mixture at -78 °C for the optimized lithiation time (typically 1-3 hours).
-
Add the desired electrophile to the solution at -78 °C and allow the reaction to proceed.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to isolate the α-substituted piperidine derivative.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to many of the reactions described in this guide.
Caption: A general workflow for the synthesis and purification of this compound derivatives.
References
- 1. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 2. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hofmann Elimination and Cope Elimination- Chad's Prep® [chadsprep.com]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
Introduction to the Conformational Landscape of Substituted Piperidines
An In-depth Technical Guide to the Conformational Analysis of 1,2-Dimethylpiperidine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the conformational isomers of cis- and trans-1,2-dimethylpiperidine. A thorough understanding of the three-dimensional structure and conformational preferences of substituted piperidines is paramount for the rational design of novel therapeutics, as the spatial arrangement of substituents critically influences molecular properties and biological activity.
The piperidine (B6355638) ring, a ubiquitous scaffold in medicinal chemistry, predominantly adopts a chair conformation to minimize torsional and steric strain, analogous to cyclohexane (B81311).[1] The introduction of substituents, such as methyl groups, results in a dynamic equilibrium between different chair conformations, primarily distinguished by the axial or equatorial orientation of these groups. The relative stability of these conformers is dictated by the interplay of steric interactions, including 1,3-diaxial and gauche interactions.
Stereoisomers and Chair Conformations of this compound
This compound exists as two stereoisomers: cis and trans. Each of these isomers can exist as two interconverting chair conformations. The position of the N-methyl group is also a key determinant of conformational stability. In N-methylpiperidine, the equatorial conformation is favored by approximately 3.16 kcal/mol. For the purpose of this analysis, we will assume the N-methyl group preferentially occupies the equatorial position to focus on the conformational preferences of the C-2 methyl group.
cis-1,2-Dimethylpiperidine
In the cis isomer, the two methyl groups are on the same face of the piperidine ring. This results in two chair conformations where one methyl group is axial and the other is equatorial. These two conformers are diastereomeric and thus have different energies.
-
Conformer 1 (1a): N-methyl equatorial, C-2 methyl axial.
-
Conformer 2 (1e): N-methyl axial, C-2 methyl equatorial.
trans-1,2-Dimethylpiperidine
In the trans isomer, the two methyl groups are on opposite faces of the ring. This leads to two distinct chair conformations: one with both methyl groups equatorial and another with both methyl groups axial.
-
Conformer 3 (ee): N-methyl equatorial, C-2 methyl equatorial.
-
Conformer 4 (aa): N-methyl axial, C-2 methyl axial.
Quantitative Conformational Analysis
The relative energies of the different conformers can be estimated by considering the steric strain associated with axial substituents and gauche interactions. The primary destabilizing interactions are:
-
1,3-Diaxial Interaction (A-value): The steric strain between an axial substituent and the axial hydrogens on the same side of the ring. The A-value for a methyl group on a cyclohexane ring is approximately 1.7-1.8 kcal/mol.[2]
-
Gauche Butane Interaction: The steric strain between substituents on adjacent carbons with a dihedral angle of 60°. This interaction contributes approximately 0.9 kcal/mol of strain.[3][4]
Computational studies have shown that the chair conformer of this compound with the equatorial 2-methyl is favored by 1.8 kcal/mol relative to the one in which the methyl is axial.[5][6]
Data Presentation
The following tables summarize the estimated and reported energy differences for the conformers of cis- and trans-1,2-dimethylpiperidine.
Table 1: Estimated Relative Energies of cis-1,2-Dimethylpiperidine Conformers
| Conformer | N-Methyl Position | C-2 Methyl Position | Key Steric Interactions | Estimated Relative Energy (kcal/mol) |
| 1a | Equatorial | Axial | One Me(axial)-H(axial) 1,3-diaxial interaction | ~1.8 |
| 1e | Axial | Equatorial | One Me(axial)-H(axial) 1,3-diaxial interaction | ~1.8 |
Note: The two conformers of cis-1,2-dimethylpiperidine have similar estimated energies due to the presence of one axial methyl group in each.
Table 2: Estimated Relative Energies of trans-1,2-Dimethylpiperidine Conformers
| Conformer | N-Methyl Position | C-2 Methyl Position | Key Steric Interactions | Estimated Relative Energy (kcal/mol) |
| 3 (ee) | Equatorial | Equatorial | One Me-Me gauche interaction | ~0.9 |
| 4 (aa) | Axial | Axial | Two Me(axial)-H(axial) 1,3-diaxial interactions | ~3.6 |
Note: The diequatorial conformer is significantly more stable.
Visualization of Conformational Equilibria
The following diagrams, generated using the DOT language, illustrate the conformational equilibria for the cis and trans isomers of this compound.
Experimental Protocols
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling is essential for a thorough conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. Analysis of coupling constants and Nuclear Overhauser Effects (NOEs) can determine the relative populations of conformers.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O) to a concentration of approximately 10-20 mM.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to assess purity and identify proton signals.
-
For detailed conformational analysis, acquire the following spectra at a controlled temperature (e.g., 298 K):
-
¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which are indicative of their spatial proximity.
-
-
-
Data Analysis:
-
Vicinal Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between adjacent protons is dependent on the dihedral angle as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[7]
-
NOE/ROE Correlations: The presence of strong NOE or ROE cross-peaks between protons in a 1,3-diaxial relationship provides direct evidence for an axial orientation of the involved substituents.
-
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for calculating the geometries and relative energies of different conformers.
Protocol for DFT-based Conformational Analysis:
-
Structure Generation:
-
Build the initial 3D structures of the cis and trans isomers of this compound in all possible chair conformations.
-
-
Conformational Search (Optional but Recommended):
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.
-
-
Geometry Optimization and Energy Calculation:
-
For each identified conformer, perform a geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy.[7]
-
Incorporate a dispersion correction (e.g., D3) to accurately model non-covalent interactions.[7]
-
-
Frequency Calculations:
-
Perform vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).[7] These calculations also provide thermodynamic data, including the Gibbs free energy (G).
-
-
Analysis of Results:
-
Compare the calculated relative Gibbs free energies (ΔG) of the optimized conformers. The conformer with the lowest energy is the most stable.
-
Theoretical NMR chemical shifts and coupling constants can also be calculated and compared with experimental values to validate the computational model.[7]
-
Summary of Conformational Preferences
The conformational analysis of this compound isomers reveals distinct energy landscapes:
-
cis-1,2-Dimethylpiperidine: Exists as an equilibrium of two chair conformations of similar energy, each with one axial and one equatorial methyl group.
-
trans-1,2-Dimethylpiperidine: Shows a strong preference for the diequatorial chair conformation, which is significantly lower in energy than the diaxial conformer due to the avoidance of severe 1,3-diaxial steric interactions.
A comprehensive understanding of these conformational preferences, achieved through a synergistic approach of NMR spectroscopy and computational modeling, is essential for the design of piperidine-containing molecules with desired biological activities.
Logical Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for the conformational analysis of substituted piperidines.
References
- 1. researchgate.net [researchgate.net]
- 2. askthenerd.com [askthenerd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Thermochemistry of 1,2-Dimethylpiperidine: An In-depth Technical Guide
Disclaimer: Direct experimental thermochemical data for 1,2-dimethylpiperidine is limited in publicly accessible literature. This guide provides a comprehensive overview of the thermochemical properties of the parent compound, piperidine (B6355638), and its methylated derivatives as a representative model. The methodologies and data presented herein are intended to serve as a valuable reference for researchers, scientists, and drug development professionals for understanding and estimating the thermochemical properties of this compound and similar molecules.
Introduction
Thermochemical data, including enthalpy of formation, entropy, and heat capacity, are fundamental properties for understanding the stability, reactivity, and potential energy of a chemical compound. This information is critical in the fields of chemical synthesis, process development, and drug design. For professionals in drug development, a thorough understanding of a molecule's thermodynamics can inform synthesis routes, predict stability, and elucidate receptor-ligand binding interactions. This technical guide outlines the available thermochemical data for piperidine and its alkylated derivatives, which can be used to estimate the properties of this compound. It also details the experimental protocols for their determination.
Conformational Isomerism in this compound
The thermochemical properties of this compound are influenced by its stereochemistry. The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The two methyl groups in this compound can be arranged in either a cis or trans configuration, leading to different conformational preferences and, consequently, different thermodynamic stabilities.
In the cis isomer, one methyl group is in an axial position while the other is equatorial. This arrangement leads to steric strain from 1,3-diaxial interactions between the axial methyl group and the axial hydrogen atoms on the ring. For the trans isomer, the most stable conformation has both methyl groups in equatorial positions, which minimizes these steric interactions. As a result, the trans isomer is generally expected to be thermodynamically more stable than the cis isomer.
Quantitative Thermochemical Data
The following tables summarize key thermochemical data for piperidine and some of its methylated derivatives. This data serves as a baseline for estimating the properties of this compound. All data is for the liquid state at 298.15 K unless otherwise specified.
Table 1: Enthalpy of Formation and Combustion of Piperidine and Methylated Derivatives
| Compound | Standard Enthalpy of Formation (ΔfH°liquid) (kJ/mol) | Standard Enthalpy of Combustion (ΔcH°liquid) (kJ/mol) | Reference |
| Piperidine | -86.44 ± 0.59 | -3453.2 ± 0.50 | [1] |
| 1-Methylpiperidine | -95.9 ± 1.6 | Not Available | [2][3] |
| 3-Methylpiperidine | -123.6 ± 1.4 | Not Available | [2][3] |
| 4-Methylpiperidine | -123.5 ± 1.5 | Not Available | [2][3] |
| cis-2,6-Dimethylpiperidine | -153.6 ± 2.1 | Not Available | [2][3] |
| 3,5-Dimethylpiperidine | -155.0 ± 1.7 | Not Available | [2][3] |
Table 2: Entropy and Heat Capacity of Piperidine
| Property | Value | Temperature (K) | Reference |
| Standard Molar Entropy (S°liquid) | 209.972 J/mol·K | 298.15 | [1] |
| Constant Pressure Heat Capacity (Cp,liquid) | 179.857 J/mol·K | 298.150 | [1] |
Table 3: Phase Change Energetics of Piperidine
| Property | Value | Temperature (K) | Reference |
| Enthalpy of Fusion (ΔfusH) | 14.85369 kJ/mol | 262.124 | [1] |
| Entropy of Fusion (ΔfusS) | 56.67 J/mol·K | 262.124 | [1] |
| Enthalpy of Vaporization (ΔvapH) | 40.4 ± 0.8 kJ/mol | 298.15 | [1] |
Experimental Protocols
The determination of accurate thermochemical data relies on precise calorimetric techniques. The following are detailed methodologies for key experiments.
1. Determination of Enthalpy of Combustion using Bomb Calorimetry
The standard enthalpy of combustion is determined using a constant-volume calorimeter, often a bomb calorimeter.[4]
-
Sample Preparation: A precisely weighed sample of the liquid (e.g., this compound) is placed in a crucible within a stainless steel "bomb." A cotton fuse is attached to a platinum ignition wire and positioned to be in contact with the sample. A small, known amount of distilled water is added to the bomb to ensure the final atmosphere is saturated with water vapor.[1]
-
Combustion: The bomb is filled with purified oxygen to a pressure of approximately 3.04 MPa and sealed. It is then placed in an isothermal water bath calorimeter. The combustion reaction is initiated by passing an electrical current through the ignition wire.[1]
-
Temperature Measurement: The temperature of the water bath is monitored with a high-precision thermometer until a constant temperature is reached. The temperature rise resulting from the combustion is then recorded.[1]
-
Data Analysis: The energy equivalent of the calorimeter is determined by burning a certified reference standard, such as benzoic acid. The standard massic energy of combustion of the sample is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are made for the ignition energy and the formation of nitric acid. The standard molar enthalpy of combustion is derived from the massic energy of combustion.[1]
2. Determination of Enthalpy of Vaporization
The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures.[5]
-
Measurement of Vapor Pressure: The vapor pressure of the sample is measured at various temperatures using a static or dynamic method.
-
Data Analysis: The Clausius-Clapeyron equation is applied. A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) yields a straight line. The slope of this line is equal to -ΔvapH/R, where R is the ideal gas constant. From this, the enthalpy of vaporization (ΔvapH) can be calculated.[6]
Mandatory Visualizations
Caption: Workflow for Determining Enthalpy of Combustion.
Caption: Relationships Between Key Thermochemical Parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Combined experimental and computational study of the thermochemistry of methylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Enthalpy of vaporization - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Biological activity of 1,2-Dimethylpiperidine derivatives
An In-Depth Technical Guide on the Biological Activity of 1,2-Dimethylpiperidine Derivatives
Disclaimer: Direct research on the biological activity of this compound derivatives is limited in publicly available literature. This guide provides a comprehensive overview of the known biological activities of the broader piperidine (B6355638) class of compounds to infer the potential therapeutic applications of this compound derivatives. The experimental protocols and signaling pathways are based on studies of structurally related piperidine analogs.
Introduction
The piperidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its six-membered, saturated structure allows for precise three-dimensional orientation of substituents, making it a privileged structure for interacting with a wide range of biological targets. While various substitution patterns have been explored, this guide focuses on the potential biological activities of derivatives based on the this compound core. By examining the activities of related analogs, we can highlight promising areas of investigation for this specific chemical space.
Antimicrobial Activity
Piperidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.
Quantitative Data: Antimicrobial Activity of Piperidine Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various piperidine derivatives against selected microbial strains. This data illustrates the potential of the piperidine scaffold in developing new antimicrobial agents.
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| Piperidine Derivative | Compound 1 | Staphylococcus aureus | - | [3] |
| Piperidine Derivative | Compound 2 | Staphylococcus aureus | - | [3] |
| Piperidine Derivative | Compound 2 | Escherichia coli | - | [3] |
| Piperidine-based Sulfobetaine | P12S3 | Candida albicans | - | [4] |
| Piperidine-based Sulfobetaine | P14S4 | Enterococcus hirae | - | [4] |
| Piperidine-based Sulfobetaine | P14S4 | Staphylococcus aureus | - | [4] |
| Piperidine Derivative | Compound 6 | Bacillus cereus | 750 |
Note: Specific MIC values for compounds 1 and 2 were not provided in the source text, but compound 2 was noted to have "excellent" activity. MIC for sulfobetaines were inferred from zone of inhibition data.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[5][6]
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to the final required concentration for the assay (typically 5 x 10⁵ CFU/mL).[5]
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations. Each well should contain 100 µL of the diluted compound.
-
-
Inoculation and Incubation:
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Workflow for Antimicrobial Screening
Caption: Generalized workflow for the synthesis and antimicrobial screening of novel piperidine derivatives.
Analgesic Activity
Certain piperidine derivatives have been investigated for their analgesic (pain-relieving) properties, with some acting on opioid receptors.
Quantitative Data: Analgesic and Antiplatelet Activity
| Compound ID | Activity Type | IC50 | Reference |
| PD5 | Antiplatelet | 0.06 mM | [7] |
| PD3 | Antiplatelet | 80 mM | [7] |
| Acetyl Salicylic Acid (Control) | Antiplatelet | 150 µM | [7] |
Note: While analgesic effects were observed as "highly significant," specific IC50 values for analgesia were not provided in the source text.
Experimental Protocol: Tail Immersion Test for Analgesia
The tail immersion method is a common technique to screen for centrally acting analgesic properties in rodents.[8]
-
Animal Acclimatization:
-
Use mice or rats, allowing them to acclimatize to the laboratory environment for at least one week prior to the experiment.
-
Record the baseline tail-flick latency (TFL) for each animal by immersing the distal part of its tail in a constant temperature water bath (e.g., 55 ± 0.5°C). The time taken for the animal to flick its tail out of the water is the TFL. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.
-
-
Compound Administration:
-
Administer the test piperidine derivative to the animals via a suitable route (e.g., intraperitoneal or oral).
-
A control group receives the vehicle, and a positive control group receives a standard analgesic like pethidine.
-
-
Post-Treatment Measurement:
-
Measure the TFL at regular intervals after drug administration (e.g., 30, 60, 90, 120, 150, and 180 minutes).
-
-
Data Analysis:
-
The analgesic effect is measured as the increase in TFL after drug administration compared to the baseline.
-
Statistical analysis (e.g., Student's t-test) is used to determine the significance of the results compared to the control group. A P-value of <0.05 is typically considered significant.[8]
-
Signaling Pathway: Opioid Receptor Interaction
Some piperidine derivatives exert their analgesic effects by interacting with opioid receptors, which are G-protein coupled receptors (GPCRs). Molecular docking studies suggest that functional groups on the piperidine derivative can form key interactions with amino acid residues in the receptor's binding pocket.[7]
Caption: Proposed signaling pathway for opioid-mediated analgesia by piperidine derivatives.
Anticancer Activity
The piperidine scaffold is present in molecules that exhibit cytotoxic effects against various cancer cell lines, making it a valuable starting point for the development of new anticancer agents.[9][10]
Quantitative Data: In Vitro Cytotoxicity
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Piperidine Derivative | A549 (Lung Cancer) | 32.43 | [11] |
| Piperidine-substituted Chalcone (P1) | MCF-7 (Breast Cancer) | 15.94 | |
| Piperidine-substituted Chalcone (P1) | HCT116 (Colon Cancer) | 22.12 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of the test piperidine derivatives. Include a vehicle-treated control group.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
-
Mechanism: Induction of Apoptosis
Some piperidine derivatives induce cancer cell death by triggering apoptosis (programmed cell death). This can involve altering the expression of key regulatory proteins.[9][10]
Caption: Simplified pathway for apoptosis induction in cancer cells by piperidine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
1,2-Dimethylpiperidine: A Heterocyclic Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide range of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. Among the various substituted piperidines, 1,2-dimethylpiperidine offers a unique combination of stereochemical complexity and synthetic accessibility, making it an attractive building block in modern drug discovery programs aimed at exploring novel chemical space.
This technical guide provides a comprehensive overview of this compound, covering its synthesis, stereoisomerism, conformational analysis, and spectroscopic characterization. It also delves into its application as a heterocyclic building block in the design and development of new therapeutic agents, supported by detailed experimental protocols and data presented in a clear and accessible format.
Synthesis of this compound
The synthesis of this compound can be achieved through several strategic routes, primarily involving the modification of pyridine (B92270) precursors or the direct alkylation of piperidine derivatives. The two most common and effective methods are the catalytic hydrogenation of a substituted pyridine followed by N-methylation, and the direct N-methylation of 2-methylpiperidine (B94953).
Method 1: Catalytic Hydrogenation of 2-Methylpyridine (B31789) and Subsequent N-Methylation
This two-step approach first involves the reduction of the aromatic ring of 2-methylpyridine (2-picoline) to yield 2-methylpiperidine. This is followed by the introduction of a methyl group onto the nitrogen atom.
Step 1: Catalytic Hydrogenation of 2-Methylpyridine
The catalytic hydrogenation of 2-methylpyridine is a robust method for the synthesis of 2-methylpiperidine.[2] Various catalysts can be employed, with platinum oxide (PtO₂) being a common choice. The reaction is typically carried out under hydrogen pressure in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen, facilitating the reduction of the aromatic ring.[2]
Step 2: N-Methylation of 2-Methylpiperidine via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly efficient method for the N-methylation of primary and secondary amines using formaldehyde (B43269) as the carbon source and formic acid as the reducing agent.[3][4][5] A key advantage of this reaction is that it selectively produces the tertiary amine without the formation of quaternary ammonium (B1175870) salts.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-Methylpiperidine via Catalytic Hydrogenation
-
Materials: 2-Methylpyridine, Glacial Acetic Acid, Platinum(IV) oxide (PtO₂), Sodium Bicarbonate (NaHCO₃), Ethyl Acetate, Anhydrous Sodium Sulfate (Na₂SO₄), Celite.
-
Procedure:
-
In a high-pressure reactor, dissolve 2-methylpyridine (1.0 eq) in glacial acetic acid.
-
Carefully add PtO₂ (5 mol%) to the solution under an inert atmosphere.
-
Seal the reactor, purge with hydrogen gas, and then pressurize with hydrogen to 50-70 bar.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Carefully neutralize the filtrate with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 2-methylpiperidine.
-
Purify the product by distillation.
-
Protocol 2: Synthesis of this compound via Eschweiler-Clarke Reaction
-
Materials: 2-Methylpiperidine, Formaldehyde (37% aqueous solution), Formic Acid (98-100%), Sodium Hydroxide (NaOH).
-
Procedure:
-
To a round-bottom flask, add 2-methylpiperidine (1.0 eq).
-
With cooling, add formaldehyde (2.5 eq) followed by the slow addition of formic acid (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 100 °C) for 4-6 hours.
-
After cooling to room temperature, carefully make the solution strongly basic (pH > 12) by the slow addition of solid NaOH while cooling in an ice bath.
-
Extract the product with diethyl ether or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by fractional distillation.
-
Table 1: Summary of Synthetic Methods for this compound
| Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation & N-Methylation | 2-Methylpyridine | PtO₂, H₂, Acetic Acid, Formaldehyde, Formic Acid | Good to High | Readily available starting material, reliable methods. | Two-step process, requires high-pressure hydrogenation. |
| Direct N-Methylation | 2-Methylpiperidine | Formaldehyde, Formic Acid | High | Single step, high selectivity for tertiary amine, no quaternary byproducts. | Requires the synthesis or purchase of 2-methylpiperidine. |
Stereoisomerism and Conformational Analysis
This compound exists as two stereoisomers: cis-1,2-dimethylpiperidine and trans-1,2-dimethylpiperidine. These isomers arise from the relative orientation of the two methyl groups on the piperidine ring. Each of these diastereomers, in turn, exists as a pair of enantiomers.
The stereochemistry of the piperidine ring significantly influences its three-dimensional shape and, consequently, its biological activity. The piperidine ring predominantly adopts a chair conformation to minimize steric strain.
Cis- and Trans- Isomerism
-
cis-1,2-Dimethylpiperidine: In the cis isomer, both methyl groups are on the same side of the ring. In the chair conformation, this results in one methyl group being in an axial position and the other in an equatorial position. A ring flip leads to an interconversion where the axial methyl group becomes equatorial and vice versa. These two conformers are of different energies due to the differing steric interactions.
-
trans-1,2-Dimethylpiperidine: In the trans isomer, the methyl groups are on opposite sides of the ring. This allows for two possible chair conformations: one with both methyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions.
Spectroscopic Characterization
The structural elucidation of this compound and its isomers relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for determining the connectivity and stereochemistry of this compound.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. Key signals include those for the two methyl groups and the protons on the piperidine ring. The coupling constants between adjacent protons can help to determine their relative stereochemistry (axial vs. equatorial).
-
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule. For this compound, distinct signals will be observed for the two methyl carbons and the five carbons of the piperidine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| N-CH₃ | ~42 |
| C2-CH₃ | ~18 |
| C2 | ~60 |
| C3 | ~30 |
| C4 | ~25 |
| C5 | ~26 |
| C6 | ~50 |
Note: Predicted shifts are approximate and can vary based on solvent and stereoisomer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorptions:
-
C-H stretching: Strong absorptions in the 2800-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the methyl and piperidine ring methylene (B1212753) groups.
-
C-N stretching: A medium absorption band in the 1000-1250 cm⁻¹ region.
-
CH₂ bending (scissoring): An absorption around 1450 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₇H₁₅N), the molecular ion peak [M]⁺ is expected at an m/z of 113. Common fragmentation patterns involve the loss of methyl groups and cleavage of the piperidine ring.
Table 3: Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 113 | [M]⁺ (Molecular ion) |
| 98 | [M - CH₃]⁺ |
| 70 | [M - C₂H₅N]⁺ (ring fragment) |
| 58 | [C₃H₈N]⁺ |
| 42 | [C₂H₄N]⁺ |
This compound as a Heterocyclic Building Block in Drug Discovery
The incorporation of the this compound scaffold into drug candidates can offer several advantages:
-
Increased Three-Dimensionality: Moving away from flat, aromatic structures to more three-dimensional saturated heterocycles like this compound can lead to improved binding affinity and selectivity for biological targets.
-
Modulation of Physicochemical Properties: The presence of the piperidine nitrogen and the methyl groups influences the molecule's lipophilicity, solubility, and basicity (pKa), which are critical parameters for optimizing pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
-
Stereochemical Diversity: The existence of cis and trans isomers allows for the exploration of stereospecific interactions with target proteins, which can be crucial for enhancing potency and reducing off-target effects.
While direct examples of marketed drugs containing the this compound moiety are not abundant, the broader class of substituted piperidines is well-represented in numerous therapeutic areas, including CNS disorders, oncology, and infectious diseases.[6] The principles of using substituted piperidines to control molecular shape and physicochemical properties are directly applicable to the use of this compound as a building block.
This compound is a valuable heterocyclic building block with significant potential in drug discovery. Its synthesis is readily achievable through established methods, and its stereochemical and conformational properties offer a means to introduce three-dimensional complexity into drug candidates. The ability to fine-tune physicochemical properties and explore stereospecific interactions makes this compound a compelling scaffold for the development of novel therapeutics with improved efficacy and safety profiles. This technical guide provides a solid foundation for researchers to explore the full potential of this versatile building block in their drug development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Chiral Reagents in Asymmetric Synthesis of Piperidines
Introduction
The chiral piperidine (B6355638) framework is a cornerstone in the development of pharmaceuticals and natural products, making the stereoselective synthesis of these heterocycles a critical area of research. While a variety of chiral auxiliaries, ligands, and catalysts have been developed for this purpose, a comprehensive review of the scientific literature indicates that 1,2-dimethylpiperidine is not commonly employed as a chiral auxiliary, ligand, or catalyst in asymmetric synthesis .
This document provides detailed application notes and protocols for established and effective methods in the asymmetric synthesis of chiral piperidine derivatives, focusing on well-documented chiral auxiliaries and catalytic systems. These methodologies offer robust strategies for researchers, scientists, and drug development professionals to achieve high levels of stereocontrol in the synthesis of complex chiral molecules.
I. Chiral Auxiliaries in Piperidine Synthesis
Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereochemistry is set, the auxiliary is cleaved and can often be recovered.
A. Oxazolidinone Auxiliaries in Asymmetric Alkylation
Evans' oxazolidinone auxiliaries are widely used for the asymmetric alkylation of N-acyl derivatives, which can then be converted to chiral piperidines.
Experimental Protocol: Asymmetric Alkylation using an Oxazolidinone Auxiliary
-
N-Acylation: To a solution of the desired oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) at 0 °C, add a base (e.g., n-BuLi). After stirring for 15-30 minutes, add the desired acyl chloride (e.g., 5-bromovaleryl chloride) and allow the reaction to warm to room temperature.
-
Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78 °C and add a strong base (e.g., LDA or NaHMDS) to form the corresponding enolate.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide) to the enolate solution at -78 °C and stir for several hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent. The crude product is purified by flash column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂, LiBH₄) to yield the chiral carboxylic acid or alcohol, which can then be further elaborated to form the piperidine ring.
Data Presentation
| Entry | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl (B1604629) bromide | >99:1 | 95 |
| 2 | Methyl iodide | 98:2 | 92 |
| 3 | Allyl bromide | 97:3 | 90 |
Logical Relationship Diagram
Asymmetric Alkylation using Oxazolidinone Auxiliary.
II. Asymmetric Catalysis in Piperidine Synthesis
Asymmetric catalysis offers a more atom-economical approach to chiral piperidines, where a small amount of a chiral catalyst can generate a large quantity of a chiral product.
A. Rhodium-Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation of substituted pyridinium (B92312) salts is a powerful method for accessing chiral piperidines with high enantioselectivity.[1]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt [1]
-
Preparation of the Pyridinium Salt: To a solution of the substituted pyridine (B92270) (1.0 mmol) in a suitable solvent (e.g., acetone), add an activating agent (e.g., benzyl chloroformate) and stir at room temperature. The resulting pyridinium salt is typically used without further purification.
-
Asymmetric Hydrogenation: In a glovebox, a pressure-resistant vial is charged with the pyridinium salt (0.5 mmol), a rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%), and a chiral phosphine (B1218219) ligand (e.g., (S)-BINAP, 1.1 mol%). The vial is sealed, and anhydrous, degassed solvent (e.g., methanol) is added. The reaction mixture is then pressurized with H₂ (e.g., 50 atm) and stirred at a specified temperature (e.g., 40 °C) for 24-48 hours.
-
Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral piperidine derivative.
Data Presentation
| Entry | Substrate | Catalyst System | ee (%) | Yield (%) |
| 1 | N-Benzyl-2-phenylpyridinium bromide | [Rh(COD)₂]BF₄ / (S)-BINAP | 98 | 95 |
| 2 | N-Boc-3-methylpyridinium triflate | [Rh(COD)₂]BF₄ / (R)-MeO-BIPHEP | 95 | 91 |
| 3 | N-Cbz-4-ethylpyridinium chloride | [Rh(COD)₂]BF₄ / (S)-SYNPHOS | 99 | 97 |
Experimental Workflow Diagram
Workflow for Rh-Catalyzed Asymmetric Hydrogenation.
B. Organocatalytic Domino Michael/Aminalization Reaction
Organocatalysis provides a metal-free alternative for the synthesis of highly functionalized chiral piperidines. A domino reaction initiated by a Michael addition can lead to the rapid construction of complex piperidine rings.[1]
Experimental Protocol: Organocatalytic Domino Reaction [1]
-
Reaction Setup: To a vial containing a solution of an aldehyde (0.2 mmol) and a nitroolefin (0.3 mmol) in a suitable solvent (e.g., toluene), add the organocatalyst (e.g., O-TMS protected diphenylprolinol, 20 mol%).[1]
-
Reaction Execution: The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the polysubstituted chiral piperidine.[1]
Data Presentation
| Entry | Aldehyde | Nitroolefin | ee (%) | d.r. | Yield (%) |
| 1 | Propanal | (E)-β-Nitrostyrene | 99 | >20:1 | 85 |
| 2 | Isovaleraldehyde | 2-(2-nitrovinyl)furan | 97 | 19:1 | 88 |
| 3 | Cinnamaldehyde | (E)-1-nitro-2-phenylethene | 95 | >20:1 | 78 |
Signaling Pathway Diagram
Domino Michael/Aminalization Pathway.
While this compound is not a prominent tool in asymmetric synthesis, the field offers a rich and diverse toolbox of other chiral auxiliaries, ligands, and catalysts for the stereoselective synthesis of piperidines. The methods presented here represent robust and well-established strategies that provide high levels of stereocontrol and are applicable to a wide range of substrates. The choice of a specific method will depend on the target molecule's substitution pattern, the desired stereochemistry, and the availability of starting materials. Researchers are encouraged to consult the primary literature for further details and to explore the full scope of these powerful synthetic transformations.
References
Application of Chiral Auxiliaries in the Asymmetric Synthesis of Piperidine Scaffolds for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine (B6355638) moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1][2][3] The stereochemistry of substituents on the piperidine ring is often crucial for biological activity, making the development of efficient asymmetric syntheses for chiral piperidines a key area of research in drug discovery.[2][4] Chiral auxiliaries represent a powerful and reliable strategy for introducing stereocenters with high levels of control. This document provides an overview of the application of chiral auxiliaries in the synthesis of chiral piperidine derivatives, including detailed protocols and data for a representative example.
Note on 1,2-Dimethylpiperidine: Extensive literature searches did not yield specific examples of this compound being employed as a chiral auxiliary in drug synthesis. The following sections, therefore, detail the use of a well-established and documented chiral auxiliary to illustrate the principles and methodologies involved in this synthetic approach.
Asymmetric Synthesis of 2-Substituted Piperidines via Chiral Bicyclic Lactams
One robust method for the asymmetric synthesis of 2-substituted piperidines involves the use of chiral bicyclic lactams derived from chiral amino alcohols. This approach allows for the highly diastereoselective alkylation of the lactam enolate, with the chiral auxiliary controlling the facial selectivity of the incoming electrophile. Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched piperidine derivative.
General Workflow
The overall synthetic strategy involves the formation of a chiral bicyclic lactam from a suitable chiral auxiliary, followed by diastereoselective alkylation and subsequent removal of the auxiliary to yield the target chiral piperidine.
Caption: General workflow for the asymmetric synthesis of 2-substituted piperidines using a chiral auxiliary.
Experimental Protocols
Protocol 1: Synthesis of Chiral Bicyclic Lactam
This protocol describes the synthesis of a valinol-derived bicyclic lactam, a common intermediate in this synthetic strategy.
Materials:
-
(S)-Valinol
-
Ethyl 5-bromopentanoate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Dean-Stark apparatus
Procedure:
-
A mixture of (S)-valinol (1.0 equiv), ethyl 5-bromopentanoate (1.1 equiv), and K₂CO₃ (2.5 equiv) in acetonitrile is heated at reflux for 24 hours.
-
The reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude amino ester is dissolved in toluene and heated at reflux with a Dean-Stark trap for 12 hours to effect cyclization.
-
The solvent is evaporated, and the crude bicyclic lactam is purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Diastereoselective Alkylation of the Bicyclic Lactam
This protocol details the asymmetric alkylation of the chiral lactam to introduce a substituent at the C-2 position.
Materials:
-
Chiral bicyclic lactam from Protocol 1
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
A solution of the chiral bicyclic lactam (1.0 equiv) in anhydrous THF is cooled to -78 °C under an argon atmosphere.
-
A solution of LDA (1.2 equiv) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.
-
The alkyl halide (1.5 equiv) is then added dropwise, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and allowed to warm to room temperature.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the alkylated bicyclic lactam.
Protocol 3: Reductive Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to afford the final 2-substituted piperidine.
Materials:
-
Alkylated bicyclic lactam from Protocol 2
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
A solution of the alkylated bicyclic lactam (1.0 equiv) in anhydrous diethyl ether is added dropwise to a suspension of LiAlH₄ (2.0 equiv) in diethyl ether at 0 °C.
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide.
-
The resulting mixture is filtered through a pad of Celite, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by distillation or chromatography to afford the enantiomerically pure 2-substituted piperidine.
Quantitative Data Summary
The following table summarizes representative data for the diastereoselective alkylation of a valinol-derived bicyclic lactam, demonstrating the high levels of stereocontrol achievable with this methodology.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | 2-Methylpiperidine derivative | 85 | >98:2 |
| 2 | CH₃CH₂I | 2-Ethylpiperidine derivative | 82 | >98:2 |
| 3 | PhCH₂Br | 2-Benzylpiperidine derivative | 90 | >99:1 |
| 4 | Allyl-Br | 2-Allylpiperidine derivative | 88 | >98:2 |
Signaling Pathways and Drug Development
Chiral piperidine scaffolds are integral to a wide range of drugs that target various biological pathways. For instance, many G-protein coupled receptor (GPCR) antagonists and central nervous system (CNS) active agents incorporate substituted piperidine rings. The specific stereochemistry of these molecules is often critical for their binding affinity and selectivity to their respective protein targets.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,2-Dimethylpiperidine Scaffold in the Synthesis of Bioactive Natural Products
Introduction
The 1,2-dimethylpiperidine structural motif is a key feature in a variety of natural products, particularly alkaloids isolated from insect venoms. These compounds often exhibit significant biological activity, making them attractive targets for synthetic chemists. The stereoselective synthesis of these substituted piperidines is a crucial aspect of their chemical studies and potential therapeutic applications. This document outlines the application of methodologies leading to the formation of the this compound core in the context of natural product synthesis, with a focus on the ant venom alkaloid cis-1,2-dimethyl-6-nonyl-piperidine.
Application in the Total Synthesis of an Ant Venom Alkaloid
A notable application of synthetic strategies yielding the this compound scaffold is in the total synthesis of the ant venom alkaloid, cis-1,2-dimethyl-6-nonyl-piperidine. A recently developed one-pot, catalytic enantioselective reductive alkynylation of a δ-keto amide, followed by a tandem reaction sequence, provides an efficient route to this natural product. This methodology highlights a convergent and highly stereoselective approach to constructing the substituted piperidine (B6355638) core.
Quantitative Data Summary
The following table summarizes the key quantitative data for the one-pot synthesis of cis-1,2-dimethyl-6-nonyl-piperidine.
| Natural Product | Structure | Synthetic Method | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee %) |
| cis-1,2-Dimethyl-6-nonyl-piperidine | ![]() | One-pot catalytic enantioselective reductive alkynylation and tandem sequence | 71 | >20:1 | 92 (inferred from intermediate) |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of cis-1,2-dimethyl-6-nonyl-piperidine and the general principle of the catalytic asymmetric synthesis.
Caption: Experimental workflow for the one-pot synthesis of cis-1,2-dimethyl-6-nonyl-piperidine.
Application Notes and Protocols for Substituted Piperidines in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of substituted piperidine (B6355638) derivatives as ligands and key building blocks in transition metal-catalyzed reactions. While 1,2-dimethylpiperidine itself is not extensively documented as a primary ligand, the broader class of chiral piperidines is of significant importance in asymmetric catalysis and pharmaceutical synthesis. These notes focus on key, high-impact applications of piperidine derivatives in rhodium- and palladium-catalyzed transformations.
Application Note 1: Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of Chiral Piperidines
The synthesis of enantiomerically pure piperidines is a cornerstone of medicinal chemistry.[1] One of the most efficient methods to achieve this is through the asymmetric hydrogenation of substituted pyridines. Rhodium complexes, particularly with chiral phosphine (B1218219) ligands, have demonstrated high efficacy in this transformation. The following data and protocol describe the asymmetric hydrogenation of functionalized pyridines to yield valuable chiral piperidine building blocks.
Quantitative Data Summary
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Pressure (bar H₂) | Yield (%) | ee (%) | Reference |
| 1 | Methyl Nicotinate | Rh₂O₃ | TFE | 40 | 5 | >95 | N/A | [2][3] |
| 2 | 3-Acetylpyridine | Rh₂O₃ | TFE | 40 | 5 | >95 | N/A | [2] |
| 3 | 3-Aminopyridine | Rh₂O₃ | TFE | 40 | 5 | >95 | N/A | [2] |
| 4 | 2-Alkyl Pyridinium (B92312) Salt | [Cp*RhCl₂]₂ / Chiral Amine | CH₂Cl₂/H₂O | 40 | N/A (Transfer) | High | High | [4][5] |
Note: TFE = 2,2,2-Trifluoroethanol. Data for entries 1-3 represent achiral hydrogenation; entry 4 is an asymmetric reductive transamination.
Experimental Protocol: Asymmetric Reductive Transamination of a Pyridinium Salt
This protocol describes a rhodium-catalyzed method for producing chiral piperidines from pyridinium salts using a chiral primary amine as the source of chirality.[4][5]
Materials:
-
Pyridinium salt (1.0 equiv)
-
(R)-1-Phenylethylamine (10.0 equiv)
-
[Cp*RhCl₂]₂ (1 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Formic acid (24.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).
-
Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL).
-
Add formic acid (24.0 equiv) to the reaction mixture.
-
Stir the mixture at 40 °C for 22 hours in air.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.[4]
Workflow for Asymmetric Reductive Transamination```dot
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Application Note 3: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
For the synthesis of chiral 2-alkyl piperidines, iridium-catalyzed asymmetric hydrogenation of the corresponding pyridinium salts is a highly effective and atom-economical method. [6]Chiral phosphine ligands are crucial for inducing high enantioselectivity in this transformation.
Quantitative Data Summary
| Entry | Substrate | Catalyst/Ligand | Solvent | Temp (°C) | Pressure (bar H₂) | Yield (%) | ee (%) | Reference |
| 1 | N-Benzyl-2-methylpyridinium bromide | [Ir(COD)Cl]₂ / (R)-BINAP | MeOH | 60 | 50 | 95 | 92 | [6] |
| 2 | N-Benzyl-2-ethylpyridinium bromide | [Ir(COD)Cl]₂ / (R)-BINAP | MeOH | 60 | 50 | 92 | 90 | [6] |
| 3 | N-Benzyl-2-propylpyridinium bromide | [Ir(COD)Cl]₂ / (R)-BINAP | MeOH | 60 | 50 | 96 | 93 | [6] |
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol outlines a general procedure for the asymmetric hydrogenation of a 2-alkyl pyridinium salt. [6] Materials:
-
2-Alkyl pyridinium salt (1.0 equiv)
-
[Ir(COD)Cl]₂ (0.5 mol%)
-
(R)-BINAP (1.1 mol%)
-
Methanol (B129727) (MeOH)
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
In a glovebox, charge a vial with [Ir(COD)Cl]₂ (0.005 mmol) and (R)-BINAP (0.011 mmol) in methanol (2 mL). Stir for 10 minutes to form the catalyst.
-
In a separate vial, dissolve the 2-alkyl pyridinium salt (1.0 mmol) in methanol (3 mL).
-
Transfer the substrate solution to the catalyst solution.
-
Place the vial in a high-pressure autoclave.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to 50 bar with hydrogen.
-
Heat the reaction to 60 °C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Remove the solvent under reduced pressure.
-
The crude product can be analyzed by chiral HPLC to determine the enantiomeric excess.
-
Purify the product by flash column chromatography on silica gel.
Logical Workflow for Asymmetric Hydrogenation
Caption: General workflow for Ir-catalyzed asymmetric hydrogenation.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Stereoselective Synthesis of 1,2-Dimethylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active natural products. The stereochemical arrangement of substituents on the piperidine ring is a critical determinant of a molecule's pharmacological profile, influencing its efficacy, selectivity, and metabolic stability. Specifically, 1,2-dimethylpiperidine derivatives represent an important structural motif. The development of robust and highly stereoselective synthetic methods to access specific diastereomers and enantiomers of this compound is therefore of significant interest for structure-activity relationship (SAR) studies and the design of novel therapeutic agents.
These application notes provide an overview of and detailed protocols for the stereoselective synthesis of cis- and trans-1,2-dimethylpiperidine derivatives, with a focus on catalytic hydrogenation of lutidine precursors and the asymmetric reduction of pyridinium (B92312) salts.
General Synthetic Workflow
The stereoselective synthesis of this compound derivatives typically commences with a substituted pyridine (B92270) precursor, which undergoes a reduction to yield the desired piperidine ring. The choice of catalyst, protecting groups, and reaction conditions dictates the stereochemical outcome of the final product. Subsequent separation or purification steps may be required to isolate the desired stereoisomer.
Experimental Protocols
Method 1: Diastereoselective Catalytic Hydrogenation of 1,2-Lutidine
This protocol describes a general procedure for the catalytic hydrogenation of 1,2-lutidine to afford a mixture of cis- and trans-1,2-dimethylpiperidine. The diastereomeric ratio of the product mixture is highly dependent on the choice of catalyst and reaction conditions.[1][2]
Materials:
-
1,2-Lutidine
-
Solvent (e.g., Ethanol (B145695), Glacial Acetic Acid)
-
Catalyst (e.g., 10% Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂))
-
Hydrogen gas (H₂)
-
Pressurized hydrogenation apparatus (e.g., Parr hydrogenator)
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Instrumentation for product analysis (GC-MS, NMR)
Procedure:
-
In a suitable pressure vessel, dissolve 1,2-lutidine (1 equivalent) in the chosen solvent (e.g., ethanol or glacial acetic acid).
-
Carefully add the chosen catalyst (e.g., 10% Pd/C or PtO₂, 5-10 mol%) to the solution under an inert atmosphere.[1]
-
Seal the vessel and purge with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).[1]
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product mixture of cis- and trans-1,2-dimethylpiperidine.
-
Determine the diastereomeric ratio of the crude product using ¹H NMR or GC analysis.
-
The isomers can be separated by fractional distillation or column chromatography.
Method 2: Asymmetric Hydrogenation of N-Benzyl-1,2-dimethylpyridinium Bromide
This protocol outlines a method for the asymmetric synthesis of enantioenriched this compound derivatives through the hydrogenation of a chiral pyridinium salt. The use of a chiral catalyst allows for the control of stereochemistry.
Materials:
-
1,2-Lutidine
-
Benzyl (B1604629) bromide
-
Solvent (e.g., Dichloromethane)
-
Iridium-based chiral catalyst (e.g., [Ir(COD)Cl]₂ with a chiral phosphine (B1218219) ligand)
-
Hydrogen gas (H₂)
-
High-pressure reactor
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Instrumentation for product analysis (HPLC with a chiral column, NMR)
Procedure:
Step 1: Synthesis of N-Benzyl-1,2-dimethylpyridinium Bromide
-
In a round-bottom flask, dissolve 1,2-lutidine (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add benzyl bromide (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting precipitate is the N-benzyl-1,2-dimethylpyridinium bromide. Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a high-pressure reactor with the N-benzyl-1,2-dimethylpyridinium bromide (1 equivalent) and the chiral iridium catalyst (e.g., 1-2 mol%).
-
Add a degassed solvent (e.g., methanol (B129727) or dichloromethane).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) for the required time (e.g., 24-48 hours).
-
After cooling to room temperature, carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the enantioenriched N-benzyl-1,2-dimethylpiperidine.
-
The enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) can be determined by chiral HPLC analysis.
-
The benzyl group can be removed by hydrogenolysis (e.g., H₂, Pd/C) to yield the free this compound.
Quantitative Data Summary
The stereochemical outcome of the synthesis of this compound derivatives is highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes representative quantitative data from the literature for the synthesis of substituted piperidines, which can serve as a reference for optimizing the synthesis of this compound derivatives.
| Starting Material | Method | Catalyst/Reagent | Solvent | Temp (°C) | Pressure (atm) | Product(s) | Yield (%) | d.r. (cis:trans) | e.e. (%) |
| 1,2-Lutidine | Catalytic Hydrogenation | PtO₂ | Glacial Acetic Acid | RT | 50-70 | cis- and trans-1,2-Dimethylpiperidine | High | Variable | N/A |
| Disubstituted Pyridines | Catalytic Hydrogenation | PtO₂ | - | - | - | cis-Piperidines | Moderate to Excellent | >95:5 | N/A |
| N-Benzyl-2,3-dimethylpyridinium salt | Asymmetric Reduction | Iridium-based catalyst | - | - | - | cis-N-Benzyl-2,3-dimethylpiperidine | 82 | >99.5:0.5 | 78:22 (er) |
| Disubstituted Pyridines | Epimerization | KOt-Bu | THF | -78 | N/A | trans-Piperidines | 40-90 | 50:50 to 95:5 | N/A |
Signaling Pathway and Biological Relevance
While a specific signaling pathway directly modulated by this compound itself is not extensively documented, the piperidine motif is a key component of numerous compounds that interact with various biological targets, particularly in the central nervous system. For instance, substituted piperidines are found in ligands for sigma (σ) receptors and opioid receptors. The stereochemistry of the substituents on the piperidine ring plays a crucial role in the binding affinity and selectivity for these receptors.
The diagram below illustrates a generalized signaling pathway that could be influenced by a biologically active this compound derivative acting as a ligand for a G-protein coupled receptor (GPCR), a common target for piperidine-containing drugs.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Dimethylpiperidines
Introduction
Piperidine (B6355638) and its derivatives are fundamental scaffolds in the development of a wide range of pharmaceuticals due to their ability to confer desirable pharmacokinetic properties. Among these, dimethylpiperidines are a class of chiral or achiral building blocks and reagents used in the synthesis of complex molecular architectures. While direct and extensive literature on the application of 1,2-dimethylpiperidine in the synthesis of commercial pharmaceutical intermediates is limited, its isomers, such as 2,6-dimethylpiperidine, are well-documented in this regard.
This document provides a detailed application note and protocol on the use of a dimethylpiperidine isomer, specifically focusing on the synthesis of a key pharmaceutical intermediate. The methodologies, data, and reaction pathways described herein are based on established synthetic routes and serve as a practical guide for researchers, scientists, and drug development professionals. Due to the scarcity of specific industrial applications for this compound, the following sections will utilize a closely related and industrially relevant isomer, 2,6-dimethylpiperidine, as a representative example to illustrate the role of dimethylpiperidines in pharmaceutical synthesis.
Application: Synthesis of 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide
1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide is a crucial intermediate in the synthesis of several local anesthetic drugs, including bupivacaine (B1668057) and ropivacaine. The synthesis involves the amidation of a 2-piperidinecarboxylic acid derivative with 2,6-dimethylaniline (B139824). 2,6-Dimethylpiperidine is not directly used as a reactant in this specific example, but the core piperidine scaffold is central to the intermediate's structure. The principles of its synthesis are illustrative of the broader applications of substituted piperidines in pharmaceuticals.
Synthetic Pathway Overview
The synthesis of 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide typically starts from 2-piperidinecarboxylic acid. The overall process can be summarized in the following key steps:
-
Acid Chloride Formation: 2-Piperidinecarboxylic acid is first converted to its acid chloride derivative. This is often achieved by reacting the acid with a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).
-
Amidation: The resulting acid chloride is then reacted with 2,6-dimethylaniline in an amidation reaction to form the desired 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide.
-
Work-up and Purification: The final product is isolated and purified through a series of extraction and crystallization steps.
The following DOT script visualizes the synthetic workflow.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide based on reported procedures.[1]
| Parameter | Value | Reference |
| Starting Material | 2-Piperidinecarboxylic Acid | [1] |
| Key Reagents | Thionyl Chloride, 2,6-Dimethylaniline | [1] |
| Solvent | Toluene (B28343) or Xylene | [1] |
| Reaction Temperature | 60-65 °C | [1] |
| Reaction Time | 4-5 hours (Halogenation), 3 hours (Amidation) | [1] |
| Yield | 87-89% | [1] |
| Melting Point | 118-120 °C | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide using Thionyl Chloride[1]
Materials:
-
2-Piperidinecarboxylic Acid
-
Concentrated Hydrochloric Acid
-
Toluene or Xylene
-
Thionyl Chloride (SOCl₂)
-
2,6-Dimethylaniline
-
30% Sodium Hydroxide (B78521) Solution
-
Deionized Water
Equipment:
-
Reaction flask with a reflux condenser and dropping funnel
-
Stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Salification:
-
In a suitable reaction flask, add 2-piperidinecarboxylic acid and a suitable solvent (e.g., toluene).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Slowly add concentrated hydrochloric acid until the pH of the mixture is between 1 and 2.
-
-
Acid Chloride Formation:
-
Heat the mixture to 60-65 °C.
-
Slowly add thionyl chloride dropwise over a period of 2-3 hours.
-
Maintain the temperature at 60-65 °C and continue stirring for an additional 4-5 hours.
-
-
Amidation:
-
Cool the reaction mixture to 40 °C.
-
Prepare a solution of 2,6-dimethylaniline in an equal volume of the same solvent (toluene or xylene).
-
Add the 2,6-dimethylaniline solution dropwise to the reaction mixture over approximately 1.5 hours.
-
After the addition is complete, heat the mixture back to 60-65 °C and stir for 3 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 10 °C.
-
Filter the resulting precipitate (suction filtration) and wash the filter cake.
-
Dissolve the filter cake in deionized water.
-
Adjust the pH to 5 with a 30% sodium hydroxide solution.
-
Further adjust the pH to 13-14 with 30% sodium hydroxide solution while stirring vigorously.
-
Continue to stir rapidly for 4-5 hours to induce precipitation of the product.
-
Extract the aqueous layer with toluene or xylene (3 x 40 mL).
-
-
Purification:
-
Filter the solid product via suction filtration.
-
Wash the product with water until the filtrate is neutral.
-
Dry the purified 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide.
-
Signaling Pathway and Logical Relationships
The synthesis follows a logical progression of chemical transformations. The following DOT script illustrates the decision-making and logical flow of the synthesis protocol.
While the direct application of this compound in the large-scale synthesis of pharmaceutical intermediates is not widely reported, the broader class of dimethylpiperidines plays a significant role in medicinal chemistry. The provided application note and protocol for the synthesis of 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide using a related piperidine derivative illustrates a practical and industrially relevant synthetic pathway. This guide offers valuable insights and a detailed experimental framework for researchers and professionals in the field of drug development and pharmaceutical synthesis. Further research may uncover specific applications for this compound as a catalyst or building block in novel synthetic methodologies.
References
Protocol for N-Methylation of 2-Methylpiperidine via Eschweiler-Clarke Reaction
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The N-methylation of secondary amines is a crucial transformation in organic synthesis, particularly in the fields of pharmaceutical and medicinal chemistry. The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability. The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[1][2][3] This reductive amination procedure utilizes formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent.[1][3] A key advantage of this method is that it typically proceeds to the tertiary amine without the formation of over-methylated quaternary ammonium (B1175870) salts.[3]
This protocol details the N-methylation of 2-methylpiperidine (B94953) to yield 1,2-dimethylpiperidine. The procedure is based on established principles of the Eschweiler-Clarke reaction and provides a reliable method for the synthesis of this tertiary amine.
Reaction Principle
The Eschweiler-Clarke reaction mechanism involves the formation of an iminium ion from the reaction of the secondary amine (2-methylpiperidine) with formaldehyde. Subsequently, the formic acid acts as a hydride donor, reducing the iminium ion to the tertiary amine (this compound) with the concurrent release of carbon dioxide.[4]
Experimental Protocol
Materials:
-
2-Methylpiperidine (α-Pipecoline)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (CH2Cl2)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methylpiperidine (1.0 eq).
-
Reagent Addition: To the stirred amine, add formic acid (1.8 eq) followed by the slow addition of a 37% aqueous solution of formaldehyde (1.1 eq).[1]
-
Reaction Conditions: Heat the reaction mixture to 80 °C using a heating mantle and maintain this temperature for 18 hours.[1] The reaction is typically heated until the effervescence of carbon dioxide subsides.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and 1M HCl to the mixture.
-
Extract the aqueous phase with dichloromethane to remove any non-basic impurities.
-
Make the aqueous phase strongly basic (pH > 11) by the slow and careful addition of solid sodium hydroxide or a concentrated NaOH solution, while cooling the flask in an ice bath.
-
Extract the basified aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Methylpiperidine | 2-Methylpiperidine | 109-05-7 | C₆H₁₃N | 99.17 |
| This compound | This compound | 671-36-3 | C₇H₁₅N | 113.20 |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Molar Ratio (2-Methylpiperidine:Formic Acid:Formaldehyde) | 1.0 : 1.8 : 1.1 |
| Reaction Temperature | 80 °C |
| Reaction Time | 18 hours |
| Expected Yield | 98% (based on a general procedure for secondary amines)[1] |
Characterization of this compound
-
Appearance: Colorless liquid
-
Boiling Point: Approximately 113.2 °C (for the related 2,6-dimethylpiperidine)
-
Mass Spectrometry (GC-MS): Molecular ion (M+) at m/z = 113.[5]
-
¹³C NMR: Spectral data available in chemical databases.[5]
-
¹⁵N NMR: Spectral data available in chemical databases.[5]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H15N | CID 12637 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of Substituted Piperidines in Alkaloid Synthesis: A Review of Current Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of piperidine (B6355638) alkaloids is a significant area of interest due to their diverse biological activities. While a variety of precursors and synthetic routes are employed, a comprehensive review of scientific literature reveals a notable absence of 1,2-dimethylpiperidine as a direct starting material or chiral auxiliary in the synthesis of this class of natural products.
This report, therefore, provides an overview of established and innovative strategies for the synthesis of piperidine alkaloids, drawing on examples that utilize other substituted piperidine scaffolds or build the piperidine ring through various cyclization methods. This information is intended to be a valuable resource for researchers exploring the synthesis of these complex molecules, offering insights into alternative approaches in the absence of methodologies involving this compound.
General Strategies for Piperidine Alkaloid Synthesis
The construction of the piperidine core is a central challenge in the total synthesis of these alkaloids. Common strategies can be broadly categorized into two main approaches:
-
Cyclization Reactions to Form the Piperidine Ring: This is the most prevalent strategy, where an acyclic precursor containing the necessary carbon and nitrogen atoms is induced to cyclize.
-
Modification of Pre-existing Piperidine Scaffolds: In this approach, a readily available piperidine derivative is functionalized to build the target alkaloid structure.
Cyclization Strategies
A variety of powerful chemical transformations have been developed to construct the piperidine ring with high stereocontrol. Some of the key methods include:
-
Intramolecular Cyclization: This involves the formation of a carbon-nitrogen or carbon-carbon bond within a single molecule to close the ring. Common tactics include intramolecular Michael additions, reductive aminations, and ring-closing metathesis.
-
[4+2] Cycloadditions (Diels-Alder Reactions): Aza-Diels-Alder reactions, where the diene or dienophile contains a nitrogen atom, are a powerful tool for the stereoselective synthesis of tetrahydropyridines, which can then be reduced to piperidines.
-
Catalytic Hydrogenation of Pyridine (B92270) Derivatives: Substituted pyridines can be stereoselectively hydrogenated to the corresponding piperidines using various catalysts. This method is particularly useful for accessing a range of stereoisomers.
The following table summarizes key cyclization reactions employed in the synthesis of piperidine alkaloids, along with representative examples.
| Reaction Type | Description | Catalyst/Reagent Examples | Alkaloid Target (Example) |
| Intramolecular Michael Addition | Nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. | Bases (e.g., DBU, K2CO3) | Indolizidine and Quinolizidine alkaloids |
| Reductive Amination | Intramolecular reaction of an amine with a ketone or aldehyde followed by reduction of the resulting imine or enamine. | NaBH(OAc)3, NaBH3CN | Sedamine, Coniine |
| Ring-Closing Metathesis (RCM) | Formation of a cyclic olefin from a diene using a transition metal catalyst. | Grubbs' catalysts, Schrock catalyst | (+)-Spectaline |
| Aza-Diels-Alder Reaction | [4+2] cycloaddition involving a nitrogen-containing diene or dienophile. | Lewis acids (e.g., BF3·OEt2, ZnCl2) | (-)-Dendrobine |
| Catalytic Hydrogenation | Reduction of a substituted pyridine to a piperidine. | PtO2, Rh/C, Ru-based catalysts | (-)-Pinidinol |
Visualization of a General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a piperidine alkaloid via an intramolecular cyclization strategy.
Application Notes and Protocols for Asymmetric Alkylation Using Chiral Piperidine Derivatives
A Theoretical and Practical Guide for Researchers
While the use of 1,2-dimethylpiperidine as a chiral director in asymmetric alkylation is not well-documented in readily available scientific literature, this guide provides a comprehensive overview of the principles of chiral auxiliary-mediated asymmetric alkylation. It includes a theoretical application of a chiral piperidine (B6355638) derivative, drawing parallels with established methodologies. Furthermore, a detailed protocol for a widely used and effective method employing an Evans oxazolidinone auxiliary is provided as a practical example.
Theoretical Application: this compound as a Chiral Director
The fundamental principle of using a chiral auxiliary is to temporarily introduce a chiral moiety to a prochiral substrate. This chiral auxiliary then directs an incoming reagent to one face of the molecule, leading to the formation of one stereoisomer in excess. In the context of asymmetric alkylation of a carboxylic acid derivative, a chiral amine like this compound could theoretically be used to form a chiral amide.
The nitrogen of the this compound would be acylated with the desired carboxylic acid derivative. The resulting amide, upon deprotonation with a strong base such as lithium diisopropylamide (LDA), would form a chiral enolate. The stereochemistry of the methyl groups on the piperidine ring would create a sterically hindered environment, forcing the alkylating agent (an electrophile) to approach from the less hindered face of the enolate. After the alkylation step, the chiral piperidine auxiliary would be cleaved, typically by hydrolysis, to yield the desired chiral carboxylic acid, and the auxiliary could potentially be recovered.
Proposed Mechanism:
The proposed mechanism involves the formation of a rigid, chelated lithium enolate intermediate. The stereodirecting effect would arise from the steric hindrance provided by the methyl groups on the piperidine ring, which would shield one face of the enolate.
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereoselectivity in 1,2-Dimethylpiperidine Synthesis
Welcome to the technical support center for the synthesis of 1,2-dimethylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis, with a focus on optimizing diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic routes to this compound include the catalytic hydrogenation of 2,6-lutidine (2,6-dimethylpyridine), the reductive amination of 2-methyl-1-penten-3-one, and the α-lithiation and subsequent methylation of N-protected 2-methylpiperidine. The choice of route often depends on the desired diastereomer (cis or trans) and the available starting materials and equipment.
Q2: Which factors primarily influence the diastereoselectivity in this compound synthesis?
A2: The primary factors influencing diastereoselectivity are the choice of catalyst, reaction temperature, solvent, and the nature of any protecting groups on the piperidine (B6355638) nitrogen. For instance, in catalytic hydrogenation, the catalyst type and hydrogen pressure can significantly impact the cis/trans ratio.[1][2] In lithiation-based methods, the choice of base and the electrophile are critical.[3][4]
Q3: How can I determine the diastereomeric ratio of my this compound product?
A3: The diastereomeric ratio (d.r.) is typically determined using analytical techniques such as ¹H NMR spectroscopy by integrating signals specific to each diastereomer. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can also be used for accurate determination and separation of the diastereomers.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Poor cis/trans Ratio)
Potential Causes:
-
Suboptimal Catalyst: The chosen catalyst may not provide sufficient facial selectivity during the reaction.
-
Incorrect Reaction Temperature: Temperature can significantly affect the kinetic versus thermodynamic control of the reaction, thus influencing the diastereomeric ratio.[5]
-
Inappropriate Solvent: The polarity and coordinating ability of the solvent can alter the transition state energies, leading to poor selectivity.[5]
-
Steric Hindrance: Insufficient steric bulk in the substrate or reagents may not effectively direct the approach of the incoming group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Incomplete Reaction or Low Yield
Potential Causes:
-
Catalyst Deactivation: Impurities in the starting materials or solvent can poison the catalyst.
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion under the current conditions.
-
Poor Reagent Quality: Degradation of reagents, such as organometallic compounds or hydrides, can lead to low yields.
-
Atmospheric Contamination: Reactions sensitive to air or moisture may be compromised.
Troubleshooting Steps:
-
Purify Starting Materials: Ensure all starting materials and solvents are pure and anhydrous, especially for moisture-sensitive reactions.
-
Increase Catalyst Loading: A modest increase in catalyst loading may improve conversion.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress over time at different temperatures to find the optimal conditions.
-
Ensure Inert Atmosphere: For air-sensitive reactions, ensure the reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).
Data Presentation
Table 1: Effect of Catalyst on Diastereoselectivity in the Hydrogenation of 2,6-Lutidine
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | cis:trans Ratio | Reference |
| PtO₂ (Adams' catalyst) | Acetic Acid | 25 | 50 | >95:5 | [1][2] |
| 10% Pd/C | Ethanol | 25 | 50 | Variable | [2] |
| Rh/C | Methanol | 50 | 100 | Predominantly cis | [1] |
Note: The diastereomeric ratios and yields are approximate and can vary depending on the specific reaction conditions and catalyst batch.[2]
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of cis-1,2-Dimethylpiperidine via Catalytic Hydrogenation
This protocol describes the catalytic hydrogenation of 2,6-lutidine to predominantly yield cis-1,2-dimethylpiperidine.
Materials:
-
2,6-Lutidine
-
Platinum(IV) oxide (PtO₂) (Adams' catalyst)
-
Glacial Acetic Acid
-
Hydrogen Gas (H₂)
-
Pressurized hydrogenation apparatus (e.g., Parr hydrogenator)
-
Standard glassware for organic synthesis
-
Celite®
Procedure:
-
Reactor Setup: In a suitable pressure vessel, dissolve 2,6-lutidine (1 equivalent) in glacial acetic acid.
-
Catalyst Addition: Carefully add PtO₂ (1-5 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas several times to remove air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake or by GC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Neutralize the filtrate with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Determine the diastereomeric ratio of the crude product using ¹H NMR or GC analysis.
General Workflow for Catalytic Hydrogenation:
Caption: General experimental workflow for catalytic hydrogenation.
Protocol 2: Diastereoselective Synthesis of trans-1,2-Dimethylpiperidine via α-Lithiation and Methylation
This protocol describes a general approach for the synthesis of trans-1,2-dimethylpiperidine starting from N-Boc-2-methylpiperidine.
Materials:
-
N-Boc-2-methylpiperidine
-
s-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Diethyl Ether (Et₂O)
-
Methyl Iodide (MeI)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous diethyl ether and N-Boc-2-methylpiperidine (1 equivalent). Cool the solution to -78 °C.
-
Lithiation: Add TMEDA (1.2 equivalents) followed by the slow, dropwise addition of s-BuLi (1.2 equivalents). Stir the mixture at -78 °C for the optimized time (typically 1-3 hours).
-
Alkylation: Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Quenching: After stirring for an appropriate time, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Deprotection: Purify the crude N-Boc-trans-1,2-dimethylpiperidine by column chromatography. The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.
-
Analysis: Confirm the stereochemistry and determine the diastereomeric ratio by ¹H NMR and/or other appropriate analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 1,2-Dimethylpiperidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dimethylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
The most prevalent and practical synthetic route to this compound involves a two-step process:
-
Catalytic Hydrogenation of 2,6-Lutidine: This step reduces the pyridine (B92270) ring of 2,6-lutidine to form 2,6-dimethylpiperidine (B1222252). This reaction typically yields a mixture of cis and trans diastereomers, with the cis isomer often being the major product.
-
N-methylation of 2,6-Dimethylpiperidine: The resulting secondary amine is then methylated to yield the final tertiary amine, this compound. The Eschweiler-Clarke reaction is a highly effective and commonly used method for this transformation as it selectively produces the tertiary amine without the formation of quaternary ammonium (B1175870) salts.[1][2]
An alternative, though less common, approach is the reductive amination of a 1,5-diketone, such as 2,6-heptanedione, with methylamine.
Q2: What are the key stereochemical considerations in this compound synthesis?
The primary stereochemical challenge lies in controlling the diastereoselectivity during the hydrogenation of 2,6-lutidine to 2,6-dimethylpiperidine. The reaction produces both cis and trans isomers. The ratio of these isomers is highly dependent on the choice of catalyst and the reaction conditions. The subsequent N-methylation of the 2,6-dimethylpiperidine mixture will then result in a corresponding mixture of cis- and trans-1,2-dimethylpiperidine.
Q3: How can I purify the final this compound product?
Purification of this compound, a volatile liquid, is typically achieved by fractional distillation to remove any unreacted starting materials, residual solvents, and non-volatile impurities. If the synthesis results in a mixture of cis and trans isomers, their separation can be challenging due to similar boiling points. In such cases, preparative gas chromatography (GC) or conversion to salt derivatives followed by fractional crystallization may be necessary.
Troubleshooting Guides
Synthesis Step 1: Catalytic Hydrogenation of 2,6-Lutidine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of 2,6-Lutidine | 1. Catalyst Inactivity: The catalyst (e.g., Platinum oxide, Palladium on carbon, Rhodium on alumina) may be poisoned or deactivated. 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. 3. Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature. | 1. Use Fresh Catalyst: Ensure the catalyst is fresh and handled under an inert atmosphere if necessary. 2. Increase Hydrogen Pressure: Gradually increase the hydrogen pressure according to literature recommendations for the specific catalyst being used. 3. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress by GC or NMR to determine the point of completion. |
| Poor Diastereoselectivity (Undesired cis/trans Ratio) | 1. Choice of Catalyst: Different catalysts exhibit varying degrees of stereoselectivity. For instance, hydrogenation of substituted pyridines can lead to different isomer ratios depending on the metal catalyst. 2. Reaction Conditions: Temperature, pressure, and solvent can all influence the stereochemical outcome of the hydrogenation. | 1. Screen Catalysts: Consult the literature to select a catalyst known to favor the desired diastereomer. For example, certain Rhodium and Iridium catalysts have been shown to provide high diastereoselectivity in the hydrogenation of substituted pyridines. 2. Systematically Vary Conditions: Methodically adjust the temperature, pressure, and solvent to optimize the diastereomeric ratio. |
| Presence of Partially Hydrogenated Byproducts | Incomplete Reduction: The reaction may have been stopped prematurely, or the catalyst may have lost activity before complete reduction of the pyridine ring. | Prolong Reaction Time or Refresh Catalyst: Extend the reaction time or, if catalyst deactivation is suspected, carefully add a fresh portion of the catalyst to the reaction mixture. |
Synthesis Step 2: N-Methylation of 2,6-Dimethylpiperidine (Eschweiler-Clarke Reaction)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Insufficient Reagents: Inadequate amounts of formaldehyde (B43269) or formic acid can lead to incomplete methylation. 2. Suboptimal Temperature: The reaction is typically heated to drive it to completion. Insufficient heating can result in low conversion. 3. Loss of Product During Workup: this compound is a volatile amine. Significant loss can occur during solvent removal or extraction. 4. Incomplete Reaction: Premature workup before all the starting material has been consumed. | 1. Use Excess Reagents: Employ a molar excess of both formaldehyde and formic acid as per established protocols.[1] 2. Ensure Adequate Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature for several hours.[3] 3. Careful Workup: During the basic workup and extraction, avoid excessive heating. Use a rotary evaporator at reduced pressure and moderate temperature for solvent removal. 4. Monitor Reaction Progress: Use TLC or GC to monitor the disappearance of the starting 2,6-dimethylpiperidine before proceeding with the workup. |
| Presence of N-formyl-2,6-dimethylpiperidine Byproduct | Incomplete Reduction: The intermediate N-formyl derivative is formed during the reaction. If an insufficient amount of the reducing agent (formic acid) is present or the reaction time is too short, this intermediate will not be fully reduced to the N-methyl product.[2] | Ensure Sufficient Formic Acid and Reaction Time: Use a sufficient excess of formic acid and prolong the reaction time at an elevated temperature to ensure the complete reduction of the N-formyl intermediate.[2] |
| Unreacted 2,6-Dimethylpiperidine in Product | Incomplete Methylation: This can be due to insufficient reagents, low reaction temperature, or short reaction time. The steric hindrance of the two methyl groups adjacent to the nitrogen can also slow down the reaction. | Optimize Stoichiometry and Conditions: Increase the molar ratio of formaldehyde and formic acid. Ensure the reaction is heated sufficiently for an adequate duration. For sterically hindered amines, longer reaction times may be necessary. |
Data Presentation
Table 1: Comparison of N-Methylation Methods for Secondary Amines
| Method | Methylating Agent(s) | Common Side Reactions/Issues | Advantages | Disadvantages |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Incomplete reduction leading to N-formyl intermediate. | Prevents over-methylation to quaternary ammonium salts.[1][2] High yields are often achievable. | Requires heating; formic acid is corrosive. |
| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Reduction of formaldehyde by the reducing agent; formation of byproducts from the reducing agent. | Milder reaction conditions compared to Eschweiler-Clarke. | Reagents can be more expensive and may require anhydrous conditions. |
| Direct Alkylation | Methyl Iodide, Dimethyl Sulfate (B86663) | Over-methylation to form quaternary ammonium salts is a significant issue. | Simple procedure. | Difficult to control the degree of methylation; reagents are toxic. |
Experimental Protocols
Protocol 1: Synthesis of cis-2,6-Dimethylpiperidine via Catalytic Hydrogenation of 2,6-Lutidine
This protocol is a general guideline and may require optimization based on available equipment and desired diastereoselectivity.
Materials:
-
2,6-Lutidine
-
Ethanol (or other suitable solvent)
-
Platinum(IV) oxide (PtO₂) or another suitable hydrogenation catalyst
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter agent (e.g., Celite®)
Procedure:
-
In a suitable high-pressure reaction vessel, dissolve 2,6-lutidine in ethanol.
-
Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge it several times with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating for 24-48 hours, or until hydrogen uptake ceases.
-
Monitor the reaction progress by GC or NMR analysis of an aliquot to confirm the complete consumption of the starting material.
-
Once the reaction is complete, carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and carefully remove the solvent under reduced pressure to obtain the crude 2,6-dimethylpiperidine. The crude product is often a mixture of cis and trans isomers.
Protocol 2: N-Methylation of 2,6-Dimethylpiperidine via Eschweiler-Clarke Reaction
Materials:
-
2,6-Dimethylpiperidine (from Protocol 1)
-
Formic acid (98-100%)
-
Formaldehyde (37% solution in water)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Dichloromethane (B109758) (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylpiperidine.
-
Carefully add formic acid (at least 3 equivalents) to the flask, followed by the slow addition of aqueous formaldehyde (at least 2.5 equivalents). The initial reaction may be exothermic.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle and maintain for 4-8 hours.
-
Monitor the reaction's completion by TLC or GC-MS to ensure all the starting amine has been consumed.
-
After completion, cool the mixture to room temperature.
-
Carefully make the solution strongly basic (pH > 12) by the slow addition of solid or concentrated aqueous NaOH or KOH while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent carefully by rotary evaporation at low temperature and reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation.
Visualizations
References
Technical Support Center: Purification of cis- and trans-1,2-Dimethylpiperidine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cis- and trans-1,2-dimethylpiperidine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating cis- and trans-1,2-dimethylpiperidine isomers?
A1: The primary challenge lies in the similar physicochemical properties of the two diastereomers. They are expected to have very close boiling points and similar polarities, making separation by standard distillation or chromatography difficult.[1][2] Effective separation often requires optimization of high-resolution techniques.
Q2: Which purification techniques are most effective for separating these isomers?
A2: The most commonly employed and effective techniques for separating closely related diastereomers like cis- and trans-1,2-dimethylpiperidine are:
-
Fractional Distillation: While challenging due to potentially small differences in boiling points, it can be effective with a highly efficient fractional distillation column.[1][3]
-
Preparative Gas Chromatography (Prep GC): This method offers high resolving power and is well-suited for separating volatile isomers.
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): HPLC, particularly with specialized chiral or polar columns, can provide excellent separation of diastereomers.[4][5]
-
Fractional Crystallization: This technique relies on differences in the solubility of the isomers in a particular solvent system. It can be a cost-effective method for large-scale separations if a suitable solvent is found.[4]
Q3: How can I determine the isomeric ratio of my mixture?
A3: The isomeric ratio can be determined using several analytical techniques:
-
Gas Chromatography (GC): A capillary GC with a suitable stationary phase can separate the isomers, and the peak areas can be used to determine the ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to quantify the isomers by integrating the signals that are unique to each isomer.[2][6]
-
Capillary Electrophoresis (CE): This technique can provide high-resolution separation of charged or polar isomers.[7]
Q4: Are there significant differences in the spectroscopic data for the cis and trans isomers?
A4: Yes, 1H and 13C NMR spectroscopy are powerful tools for distinguishing between cis and trans isomers. The different spatial arrangements of the methyl groups lead to distinct chemical shifts and coupling constants for the ring protons.[2][8] Infrared (IR) spectroscopy may also show subtle differences in the fingerprint region due to variations in molecular symmetry and vibrational modes.[9]
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor or no separation of isomers. | Insufficient column efficiency. | Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). |
| Boiling points of the isomers are too close. | Consider using a different purification technique such as preparative GC or HPLC. | |
| Flooding of the column. | Heating rate is too high. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
Preparative Gas Chromatography (Prep GC)
| Problem | Possible Cause | Solution |
| Co-elution or poor resolution of isomer peaks. | Inappropriate GC column. | Use a longer capillary column or a column with a different stationary phase (e.g., a more polar phase) to enhance selectivity. |
| Suboptimal temperature program. | Optimize the temperature gradient. A slower ramp rate can improve separation. | |
| Peak tailing. | Active sites on the column or injector liner. | Use a deactivated liner and column. The addition of a small amount of a basic modifier to the sample may also help. |
| Low recovery of purified isomers. | Decomposition of the sample at high temperatures. | Lower the injector and detector temperatures. Use a shorter column to reduce residence time. |
Preparative High-Performance Liquid Chromatography (Prep HPLC)
| Problem | Possible Cause | Solution |
| Poor or no separation of isomers. | Incorrect stationary phase. | Screen different column chemistries. A C18 column is a good starting point, but phenyl-hexyl or cyano-propyl columns may offer better selectivity for these isomers.[4] Chiral stationary phases can also be very effective for separating diastereomers.[10] |
| Mobile phase is not optimized. | Adjust the mobile phase composition. For reversed-phase HPLC, vary the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water. Adding a small amount of an acid (e.g., trifluoroacetic acid or formic acid) can improve peak shape for amines.[4] | |
| Peak fronting or tailing. | Column overloading. | Reduce the injection volume or the concentration of the sample. |
| Secondary interactions with the stationary phase. | Add a competing amine (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) groups on the silica (B1680970) support. |
Fractional Crystallization
| Problem | Possible Cause | Solution |
| No crystal formation. | The compound is too soluble in the chosen solvent. | Try a different solvent or a mixture of solvents. Adding an anti-solvent (a solvent in which the compound is less soluble) can induce crystallization. |
| Oiling out instead of crystallization. | The solution is supersaturated, or the cooling rate is too fast. | Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure isomer can also promote crystallization. |
| Crystals are not pure. | Inefficient separation of isomers in the chosen solvent. | Screen a variety of solvents to find one where the solubility difference between the cis and trans isomers is maximized.[11] Multiple recrystallization steps may be necessary. |
Data Presentation
Table 1: Physical Properties of 1,2-Dimethylpiperidine Isomers
| Property | cis-1,2-Dimethylpiperidine | trans-1,2-Dimethylpiperidine | Mixture |
| Molecular Formula | C7H15N | C7H15N | C7H15N |
| Molecular Weight | 113.20 g/mol | 113.20 g/mol | 113.20 g/mol |
| Boiling Point | Data not available | Data not available | ~145 °C at 740 Torr |
| Solubility | Generally soluble in organic solvents and moderately soluble in water.[11] | Generally soluble in organic solvents and moderately soluble in water.[11] | Soluble in most organic solvents.[11] |
Table 2: Gas Chromatography Retention Indices for this compound
| Stationary Phase | Kovats Retention Index (I) |
| Standard Non-polar | 834, 841[12] |
| Standard Polar | 1000[12] |
Note: The two values on the non-polar column likely correspond to the cis and trans isomers.
Experimental Protocols
General Workflow for Isomer Separation
Caption: General experimental workflow for the separation and characterization of isomers.
Preparative HPLC Protocol
-
Column Selection: Start with a C18 reversed-phase column. If separation is insufficient, screen other columns such as phenyl-hexyl or cyano-propyl.[4]
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. Both solvents should contain 0.1% trifluoroacetic acid or formic acid to ensure the piperidine (B6355638) nitrogen is protonated.[4]
-
Method Development:
-
Begin with an isocratic elution (e.g., 50:50 acetonitrile:water) to determine the approximate retention times of the isomers.
-
Develop a shallow gradient elution to improve resolution. For example, start with a lower concentration of acetonitrile and gradually increase it over the run.
-
Optimize the flow rate to balance separation time and resolution.
-
-
Sample Preparation: Dissolve the crude mixture of isomers in the mobile phase at a known concentration.
-
Injection and Fraction Collection: Inject the sample onto the HPLC system. Collect the fractions corresponding to each isomer peak as they elute from the column.
-
Analysis and Solvent Removal: Analyze the collected fractions for purity using an analytical HPLC method. Combine the pure fractions for each isomer and remove the solvent under reduced pressure to obtain the purified isomers.
Troubleshooting Logic for HPLC Separation
Caption: Troubleshooting workflow for optimizing HPLC separation of isomers.
Characterization of Isomers
Once separated, the identity and purity of each isomer should be confirmed by spectroscopic methods.
-
1H NMR: The relative stereochemistry of the methyl groups will result in different chemical shifts and coupling constants for the protons on the piperidine ring. The cis isomer is expected to have a different pattern of signals compared to the trans isomer.[2]
-
13C NMR: The carbon atoms in the cis and trans isomers will experience different steric environments, leading to distinct chemical shifts in the 13C NMR spectrum.[13]
-
IR Spectroscopy: While the IR spectra of the two isomers may be very similar, there might be subtle differences in the fingerprint region (below 1500 cm-1) that can be used for identification, especially when compared to reference spectra.[9]
-
Mass Spectrometry (MS): Both isomers will have the same molecular weight and will likely show similar fragmentation patterns. GC-MS can be used to confirm the molecular weight and to analyze the purity of the separated isomers.
References
- 1. chemistry -isomers-stereo-isomers-properties of cis and trans [dynamicscience.com.au]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Piperidine, 1,2-dimethyl- [webbook.nist.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enantiomeric Separation of 1,2-Dimethylpiperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of 1,2-Dimethylpiperidine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the enantiomers of this compound?
A1: The most common and effective methods for the chiral resolution of this compound are:
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic this compound with a chiral resolving agent, typically a chiral acid like tartaric acid or dibenzoyl-L-tartaric acid, to form diastereomeric salts.[1] These salts have different solubilities, allowing for their separation by fractional crystallization.[2]
-
Chiral Chromatography (HPLC & SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are powerful analytical and preparative techniques for separating enantiomers.[2] Polysaccharide-based columns are often effective for piperidine (B6355638) derivatives.[3]
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme, often a lipase, to selectively acylate one enantiomer of the racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.[3] This technique can offer high selectivity.[2]
Q2: How can I determine the enantiomeric excess (ee) of my separated this compound?
A2: The enantiomeric excess can be determined using several analytical techniques:
-
Chiral HPLC/SFC: This is a direct method where the area under the curve for each enantiomer's peak is used to calculate the ee.
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, the NMR signals (e.g., ¹H NMR) of the two enantiomers will be slightly different, allowing for the integration of the signals to determine the enantiomeric ratio.[4][5]
-
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The racemic amine can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers.[3] The diastereomers will have distinct signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR), which can be integrated to determine the diastereomeric ratio, and thus the enantiomeric excess of the original amine.[3]
Q3: Which resolving agent is best for the diastereomeric salt crystallization of this compound?
A3: The choice of resolving agent is often empirical and may require screening. For piperidine derivatives, common and effective chiral resolving agents include:
The selection of the optimal resolving agent and solvent system is crucial for successful crystallization and achieving high diastereomeric excess.[2]
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation (oiling out) | The diastereomeric salt is too soluble in the chosen solvent, or its melting point is below the experimental temperature. | - Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol (B130326), acetone, ethyl acetate).[2]- Try using solvent mixtures.[2]- Ensure the starting racemic this compound is of high purity.[2] |
| Low yield of the desired diastereomer | The desired diastereomeric salt has significant solubility in the mother liquor. | - Optimize the solvent volume to the minimum required for dissolution at a higher temperature.[2]- Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) before filtration to maximize precipitation.[2] |
| Poor diastereomeric excess (de) | - The solubilities of the two diastereomeric salts are too similar in the chosen solvent.- Co-crystallization of both diastereomers. | - Screen different resolving agents.- Experiment with a range of crystallization temperatures and cooling rates.- Perform recrystallization of the obtained salt.[2] |
Chiral HPLC Separation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No separation or poor resolution | - The selected Chiral Stationary Phase (CSP) is not suitable for this compound.- The mobile phase composition is not optimal. | - Screen different CSPs (e.g., polysaccharide-based like Chiralpak® or Chiralcel®).[3]- Systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase (for normal phase).[3]- For basic compounds like this compound, add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape and resolution.[2] |
| Poor peak shape (tailing) | Unwanted interactions between the basic nitrogen of this compound and acidic sites on the silica-based CSP. | - Add a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase.[2] |
| Irreproducible retention times | - Changes in mobile phase composition (e.g., evaporation of a volatile component).- Temperature fluctuations. | - Ensure the mobile phase is freshly prepared and well-mixed.- Use a column thermostat to maintain a constant temperature.[3] |
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion | - The chosen enzyme is not active towards this compound.- Inappropriate reaction conditions (temperature, pH, solvent). | - Screen a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia).[3]- Optimize the reaction temperature (a common starting point is 30-45°C).[3]- Ensure the pH of the reaction medium is optimal for the chosen enzyme. |
| Low enantioselectivity | - The enzyme does not effectively discriminate between the two enantiomers.- The choice of acylating agent is not optimal. | - Screen different acylating agents (vinyl acetate (B1210297) is often effective).[3] - Lowering the reaction temperature may improve enantioselectivity, though it may slow down the reaction rate.[3] |
Detailed Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization of Racemic this compound
Objective: To separate the enantiomers of this compound via fractional crystallization of diastereomeric salts using di-benzoyl-L-tartaric acid as the resolving agent.
Materials:
-
Racemic this compound
-
Di-benzoyl-L-tartaric acid
-
Solvent (e.g., ethanol, methanol, or a mixture)
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of di-benzoyl-L-tartaric acid in the same solvent, gently heating if necessary to achieve complete dissolution.[2]
-
Crystallization: Slowly add the resolving agent solution to the this compound solution with stirring. If crystals do not form immediately, allow the solution to cool gradually to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.[2]
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[2]
-
Analysis: Determine the diastereomeric excess of the crystalline salt. This can be done by liberating the free base (see step 6) and analyzing it by chiral HPLC or NMR with a chiral solvating agent.
-
Purification (Optional): If the desired diastereomeric purity is not achieved, recrystallize the salt from a fresh portion of the solvent.[2]
-
Liberation of the Free Base: Suspend the purified diastereomeric salt in a biphasic system (e.g., diethyl ether and water). Add a base (e.g., 1M NaOH) to neutralize the tartaric acid and liberate the free this compound into the organic layer. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
Protocol 2: Chiral HPLC Analysis of this compound
Objective: To determine the enantiomeric excess of a this compound sample using chiral HPLC.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., hexane, isopropanol, diethylamine)
-
Chiral HPLC column (e.g., a polysaccharide-based CSP like Chiralpak® IA or IB)
-
HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index, as this compound lacks a strong chromophore)
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent and an alcohol modifier, with a small amount of a basic additive. A typical starting mobile phase could be Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v).
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Run the analysis at a constant flow rate (e.g., 0.5-1.0 mL/min) and temperature.
-
Monitor the elution of the enantiomers using an appropriate detector.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Visualizations
Caption: Workflow for the separation of this compound enantiomers via diastereomeric salt crystallization.
Caption: Troubleshooting logic for poor separation in the chiral HPLC of this compound.
References
Technical Support Center: Catalytic Hydrogenation of 2,6-Lutidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the catalytic hydrogenation of 2,6-lutidine.
Troubleshooting Guide
This section addresses common issues encountered during the catalytic hydrogenation of 2,6-lutidine, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing low or no conversion of 2,6-lutidine. What are the potential causes and how can I improve the yield?
A1: Low conversion in the hydrogenation of 2,6-lutidine can stem from several factors related to the catalyst, reaction conditions, and substrate purity.
-
Catalyst Activity: The choice of catalyst is critical. While various catalysts can be used, their effectiveness can differ. For instance, rhodium-based catalysts have shown high activity.[1] If you are using a common catalyst like Palladium on Carbon (Pd/C), the presence of an acidic additive is often necessary to protonate the pyridine (B92270) ring and facilitate reduction.[2] Catalyst deactivation or poisoning is also a common issue. Ensure you are using a fresh or properly stored catalyst. Some functional groups or impurities in the starting material or solvent can act as catalyst poisons.
-
Reaction Conditions:
-
Pressure: The hydrogenation of the aromatic pyridine ring often requires elevated hydrogen pressure.[2] If you are working at atmospheric pressure, consider increasing the pressure using a high-pressure reactor, as this can significantly improve conversion.[3]
-
Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy. For example, some hydrogenations are run at 40°C or even 100°C.[1][4]
-
Solvent: The choice of solvent can influence the reaction rate and yield. Protic and polar solvents are often effective. Hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been successfully used with rhodium catalysts.[1] For other systems, common solvents like methanol (B129727) or ethanol (B145695) are used.[3]
-
-
Substrate and Reagents: Ensure your 2,6-lutidine and solvent are pure and dry. Impurities can poison the catalyst. Before adding the catalyst, it is good practice to purge the reaction vessel with an inert gas like nitrogen or argon to remove any oxygen.[2]
Q2: My reaction is producing byproducts, leading to a low yield of the desired cis-2,6-dimethylpiperidine. How can I improve selectivity?
A2: Poor selectivity can be a challenge. The formation of partially hydrogenated intermediates or other side products can be minimized by optimizing the catalyst and reaction conditions.
-
Catalyst Selection: The choice of catalyst can influence stereoselectivity. For instance, in a study using rhodium catalysts for 2,6-lutidine hydrogenation, Rh2O3 showed slightly higher diastereoselectivity compared to Rh/C and Rh/Al2O3.[1]
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes lead to side reactions or isomerization. Monitor the reaction progress (e.g., by TLC or GC-MS) to determine the optimal reaction time.
-
Additives: In some cases, additives can modulate the catalyst's activity and selectivity. For palladium-catalyzed hydrogenations of substituted pyridines, acidic additives are crucial for achieving high conversion and can also influence selectivity.[5]
Q3: The catalyst seems to be inactive or has lost its activity upon reuse. What could be the problem?
A3: Catalyst deactivation is a common issue in catalytic hydrogenation.
-
Catalyst Poisoning: The nitrogen atom in 2,6-lutidine and the product, 2,6-dimethylpiperidine, can act as a Lewis base and poison the catalyst by strongly adsorbing to the metal surface.[2] This is a known challenge in pyridine hydrogenation. Using acidic additives can mitigate this by protonating the nitrogen.
-
Impurities: As mentioned, impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Sulfur-containing compounds are notorious catalyst poisons.
-
Improper Handling and Storage: Heterogeneous catalysts can be pyrophoric and may be deactivated by exposure to air.[2] Handle the catalyst under an inert atmosphere and store it according to the manufacturer's instructions. When filtering the catalyst after the reaction, do not allow the filter cake to dry completely in the air.[2]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the catalytic hydrogenation of 2,6-lutidine.
Q1: What are the most effective catalysts for the hydrogenation of 2,6-lutidine?
A1: Several catalytic systems have been shown to be effective for the hydrogenation of 2,6-lutidine to 2,6-dimethylpiperidine. Rhodium-based catalysts, such as rhodium on carbon (Rh/C), rhodium on alumina (B75360) (Rh/Al2O3), and rhodium oxide (Rh2O3), have demonstrated high activity, achieving complete reduction under relatively mild conditions.[1] Palladium on carbon (Pd/C) is also widely used, often in the presence of an acidic additive.[2][6] For metal-free options, frustrated Lewis pairs (FLPs) like 2,6-lutidine/B(C6F5)3 can activate hydrogen for the reduction, although this is a distinct mechanistic pathway.[7]
Q2: What are typical reaction conditions for the hydrogenation of 2,6-lutidine?
A2: The optimal reaction conditions depend on the chosen catalytic system.
-
For rhodium-based catalysts , typical conditions involve using a solvent like trifluoroethanol (TFE) at a temperature of 40°C and a hydrogen pressure of 5 bar for 16 hours.[1]
-
For palladium-based catalysts , the reaction is often carried out in the presence of an acidic solvent like glacial acetic acid or with an acidic additive.[2]
-
Frustrated Lewis Pair systems may require higher temperatures, for example, 100°C and a hydrogen pressure of around 10 bar in a solvent like toluene.[4]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the hydrogenation can be monitored by several techniques:
-
Hydrogen Uptake: In a high-pressure reactor equipped with a pressure gauge, the consumption of hydrogen can be monitored by the pressure drop.
-
Chromatographic Methods: Thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) can be used to track the disappearance of the starting material (2,6-lutidine) and the appearance of the product (2,6-dimethylpiperidine).
-
Spectroscopic Methods: Nuclear magnetic resonance (NMR) spectroscopy can be used to analyze aliquots of the reaction mixture to determine the conversion and yield, often with the use of an internal standard.[1]
Data Presentation
Table 1: Comparison of Catalysts for the Hydrogenation of 2,6-Lutidine
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Diastereomeric Ratio (cis:trans) |
| 5% Rh/C | HFIP | 40 | 5 | 16 | >99 | 93:7 |
| 5% Rh/Al2O3 | HFIP | 40 | 5 | 16 | >99 | 93:7 |
| Rh2O3 | HFIP | 40 | 5 | 16 | >99 | 95:5 |
| Rh2O3 | TFE | 40 | 5 | 16 | >99 | Not Reported |
Data adapted from a study on the hydrogenation of functionalized pyridines.[1]
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of 2,6-Lutidine using a Rhodium Catalyst
This protocol is based on methodologies reported for the hydrogenation of substituted pyridines with rhodium catalysts.[1]
Materials:
-
2,6-lutidine
-
Rhodium catalyst (e.g., 5% Rh/C, 5% Rh/Al2O3, or Rh2O3, ~0.5 mol%)
-
Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)
-
High-pressure reactor (e.g., a Parr shaker)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Reactor Setup: In a glovebox or under an inert atmosphere, add the rhodium catalyst (e.g., 1 mg, 0.5 mol% for a 0.8 mmol scale reaction) to a glass vial equipped with a magnetic stir bar.
-
Add the solvent (e.g., 1 mL of TFE) to the vial.
-
Add 2,6-lutidine (0.8 mmol) to the vial.
-
Reaction Execution: Place the vial into the high-pressure reactor.
-
Seal the reactor and purge it several times with an inert gas to remove air, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 5 bar.
-
Begin vigorous stirring and heat the reaction to 40°C.
-
Maintain these conditions for 16 hours.
-
Work-up: After the reaction time, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Open the reactor and remove the reaction vial.
-
Analysis: The yield can be determined by ¹H NMR spectroscopy using an internal standard.
-
Isolation (Optional): For product isolation, filter the reaction mixture through a pad of Celite® to remove the catalyst, rinsing with a small amount of the reaction solvent. Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation if necessary. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.[2]
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of 2,6-lutidine.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. osti.gov [osti.gov]
- 5. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Selective Catalytic Frustrated Lewis Pair Hydrogenation of CO2 in the Presence of Silylhalides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eschweiler-Clarke Methylation of Piperidines
Welcome to the technical support center for the Eschweiler-Clarke methylation of piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing byproducts and optimizing reaction outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the Eschweiler-Clarke reaction for the N-methylation of piperidines?
A1: The primary advantage of the Eschweiler-Clarke reaction is its high selectivity for forming tertiary amines without the risk of forming quaternary ammonium (B1175870) salts.[1][2] This is a common side reaction with other methylation methods, such as those using alkyl halides. The Eschweiler-Clarke reaction mechanism inherently prevents over-methylation, making it a robust and reliable method for synthesizing N-methylpiperidines.[2]
Q2: What is the most common byproduct in the Eschweiler-Clarke methylation of piperidines, and how can I detect it?
A2: The most common byproduct is the corresponding N-formylpiperidine derivative.[1] This intermediate arises from the incomplete reduction of the iminium ion by formic acid. It can be detected using analytical techniques such as GC-MS and NMR spectroscopy. In NMR, the presence of a formyl proton signal around 8 ppm is a key indicator of this byproduct.[1]
Q3: Can the Eschweiler-Clarke reaction be performed without formic acid?
A3: Recent studies have explored variations of the Eschweiler-Clarke reaction. One simplified version demonstrates that formaldehyde (B43269) alone can methylate secondary amines in a suitable solvent like acetonitrile (B52724) at elevated temperatures. This approach can be advantageous for substrates sensitive to acidic conditions. However, the classical approach with formic acid is generally more efficient and widely practiced.
Q4: Is it possible for cyclization to occur as a side reaction?
A4: While less common for simple piperidines, cyclization can occur in substrates with specific structural features. For instance, molecules containing a suitably positioned nucleophile and an amine can undergo intramolecular cyclization under Eschweiler-Clarke conditions. Careful consideration of the substrate's structure is necessary to anticipate and avoid such side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Eschweiler-Clarke methylation of piperidines and provides recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-Methylated Piperidine (B6355638) | 1. Incomplete Reaction: Insufficient heating or reaction time. 2. Improper Stoichiometry: Incorrect ratio of piperidine to formaldehyde and formic acid. | 1. Optimize Reaction Conditions: Ensure the reaction is heated to an appropriate temperature (typically 80-100°C) and monitor the reaction progress using TLC or GC to ensure completion.[2][3] 2. Adjust Reagent Ratios: Use a slight excess of formaldehyde (1.1-1.2 equivalents) and a larger excess of formic acid (2-3 equivalents) to drive the reaction to completion. |
| Presence of N-Formylpiperidine Byproduct | Incomplete Reduction: Insufficient formic acid or inadequate reaction time/temperature to facilitate the complete reduction of the iminium intermediate. | 1. Increase Formic Acid Concentration: Ensure an adequate excess of formic acid is present to act as the reducing agent.[1] 2. Prolong Reaction Time/Increase Temperature: Allowing the reaction to proceed for a longer duration at an elevated temperature can promote the complete reduction of the N-formyl intermediate.[1] |
| Formation of Mannich-type Byproducts | Presence of Other Nucleophiles: The starting amine or the product reacts with formaldehyde and another nucleophile present in the reaction mixture. | Maintain Stoichiometric Control: Use a well-controlled stoichiometry of reagents and avoid the presence of other significant nucleophiles in the reaction mixture.[1] |
| Emulsion Formation During Work-up | High Concentration of Amine Salts: The formation of salts during the acidic work-up can lead to emulsification. | Use Brine Solution: Add a saturated sodium chloride (brine) solution during the extraction process to break up emulsions and improve phase separation. |
Data Presentation: Impact of Reaction Conditions on Product Distribution
The following tables summarize the impact of key reaction parameters on the yield of the desired N-methylated piperidine and the formation of the N-formyl byproduct. The data is representative and intended to guide optimization efforts.
Table 1: Effect of Temperature on the Methylation of 4-Methylpiperidine (B120128)
| Temperature (°C) | Reaction Time (h) | Yield of 1,4-Dimethylpiperidine (%) | N-Formyl-4-methylpiperidine (%) |
| 60 | 6 | 75 | 15 |
| 80 | 4 | 92 | 5 |
| 100 | 2 | 95 | <2 |
Caption: Increasing the reaction temperature generally leads to higher yields of the desired product and a significant reduction in the N-formyl byproduct.
Table 2: Effect of Reagent Stoichiometry on the Methylation of Piperidine
| Piperidine (eq.) | Formaldehyde (eq.) | Formic Acid (eq.) | Yield of N-Methylpiperidine (%) | N-Formylpiperidine (%) |
| 1 | 1.1 | 1.5 | 85 | 10 |
| 1 | 1.2 | 2.0 | 94 | 3 |
| 1 | 1.2 | 3.0 | 97 | <1 |
Caption: A slight excess of formaldehyde and a larger excess of formic acid are crucial for achieving high yields and minimizing the formation of the N-formyl intermediate.
Experimental Protocols
Protocol 1: General Procedure for the Eschweiler-Clarke Methylation of a Secondary Piperidine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the secondary piperidine (1.0 eq.).
-
Reagent Addition: Add formic acid (2.0-3.0 eq.) followed by the slow addition of aqueous formaldehyde (37 wt. %, 1.1-1.2 eq.).
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 2-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium or potassium hydroxide (B78521) to pH > 11.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Methylation of 4-Methylpiperidine to 1,4-Dimethylpiperidine
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-methylpiperidine (5.0 g, 50.4 mmol).
-
Reagent Addition: Add formic acid (90%, 6.9 g, 150 mmol) and then slowly add formaldehyde (37% aqueous solution, 4.5 g, 55.5 mmol).
-
Reaction: Heat the mixture to 100°C for 2 hours.
-
Work-up: After cooling, make the solution strongly alkaline with 30% NaOH solution.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Dry the combined ether extracts over anhydrous potassium carbonate, filter, and remove the solvent by distillation. The resulting crude product can be purified by fractional distillation to yield 1,4-dimethylpiperidine.
Visualizations
Reaction Mechanism
Caption: The two-step mechanism of the Eschweiler-Clarke reaction.
Troubleshooting Workflow
References
Technical Support Center: Troubleshooting Low Conversion in 1,2-Dimethylpiperidine Mediated Reactions
Welcome to the technical support center for 1,2-Dimethylpiperidine mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chemical transformations utilizing this compound as a catalyst. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, with a focus on overcoming low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its catalytic activity?
A1: this compound is a tertiary amine characterized by two key features that dictate its role as a catalyst:
-
Steric Hindrance: The presence of two methyl groups on the piperidine (B6355638) ring, one on the nitrogen and one on the adjacent carbon, creates significant steric bulk around the nitrogen's lone pair of electrons. This steric hindrance renders it a non-nucleophilic base.
-
Basicity: The pKa of the conjugate acid of this compound is approximately 10.26.[1] This makes it a moderately strong base, although slightly weaker than piperidine (pKa of conjugate acid ≈ 11.1).[1]
These properties mean that this compound primarily functions as a Brønsted base, abstracting a proton, rather than as a nucleophilic catalyst that can form intermediates like iminium ions.[1]
Q2: Why am I observing very low conversion in my Knoevenagel condensation or Michael addition with this compound?
A2: Low conversion in these reactions when using this compound is a common issue and can often be attributed to its inherent properties. Unlike secondary amines such as piperidine, this compound cannot form a more reactive iminium ion intermediate with the carbonyl compound in a Knoevenagel condensation.[1] It can only act as a Brønsted base to deprotonate the active methylene (B1212753) compound.[1] This limitation, combined with its steric bulk and slightly lower basicity, can lead to significantly slower reaction rates and lower yields.[1]
Q3: When is it advantageous to use this compound over other amine catalysts like piperidine or triethylamine?
A3: Despite its potential for lower reactivity in some standard reactions, this compound's non-nucleophilic nature can be a distinct advantage in specific scenarios. It is a suitable choice when you need to promote a base-mediated reaction while avoiding nucleophilic attack by the amine catalyst on your substrate or intermediates. This can be crucial for preventing the formation of unwanted byproducts.
Q4: What are the most critical reaction parameters to optimize when facing low conversion with this compound?
A4: To improve conversion rates, focus on optimizing the following parameters:
-
Temperature: Increasing the reaction temperature can often overcome the higher activation energy associated with a less reactive catalyst.
-
Reaction Time: Due to slower kinetics, extending the reaction time may be necessary to achieve a satisfactory yield.
-
Catalyst Loading: While a higher catalyst loading might seem intuitive, it's crucial to find the optimal concentration. Excessive amounts of the amine can sometimes lead to side reactions or complicate purification.
-
Solvent: The choice of solvent is critical. Aprotic polar solvents can be effective, but a systematic solvent screen is recommended.
-
Water Removal: In reactions that produce water, such as the Knoevenagel condensation, active removal of water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product.
Troubleshooting Guide for Low Conversion
This guide provides a systematic approach to diagnosing and resolving low conversion rates in reactions catalyzed by this compound.
Problem: Low Conversion of Starting Materials
Below is a decision-making workflow to troubleshoot low conversion.
Caption: A systematic workflow for troubleshooting low conversion.
Quantitative Data Summary
The following table provides a comparative overview of the basicity of this compound and related amine catalysts.
| Catalyst | Structure | pKa of Conjugate Acid | Basicity Comparison |
| This compound | C₇H₁₅N | 10.26[1] | Moderately Strong |
| Piperidine | C₅H₁₁N | ~11.1[1] | Stronger than 1,2-DMP |
| 1,4-Dimethylpiperidine | C₇H₁₅N | 10.26[2] | Similar to 1,2-DMP |
| Triethylamine | C₆H₁₅N | ~10.75 | Stronger than 1,2-DMP |
| 2,6-Lutidine | C₇H₉N | 6.72 | Weaker than 1,2-DMP |
Note: Higher pKa of the conjugate acid corresponds to a stronger base.
Detailed Experimental Protocols
General Protocol for a this compound-Catalyzed Knoevenagel Condensation
This protocol provides a starting point for optimization.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Active methylene compound (1.0-1.2 eq)
-
This compound (0.1-0.2 eq)
-
Anhydrous solvent (e.g., toluene, ethanol, or DMF)
-
Round-bottom flask
-
Reflux condenser (and Dean-Stark trap if using toluene)
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde or ketone and the active methylene compound.
-
Add the anhydrous solvent.
-
Add this compound to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent.
-
If the product is soluble, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Experimental workflow for a Knoevenagel condensation.
General Protocol for a this compound-Catalyzed Michael Addition
Materials:
-
Michael acceptor (α,β-unsaturated carbonyl compound) (1.0 eq)
-
Michael donor (e.g., a β-dicarbonyl compound) (1.0-1.2 eq)
-
This compound (0.1-0.2 eq)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask with a magnetic stir bar, add the Michael donor and the anhydrous solvent.
-
Add this compound to the mixture and stir for 10-15 minutes to generate the nucleophile.
-
Add the Michael acceptor to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench with a mild acid (e.g., saturated aqueous NH₄Cl solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Logical Relationships
The catalytic action of this compound is primarily as a Brønsted base. The following diagram illustrates its role in generating a nucleophile from an active methylene compound, which is a key step in both the Knoevenagel condensation and Michael addition.
Caption: Catalytic cycle of this compound as a Brønsted base.
References
Technical Support Center: Optimizing Reactions Catalyzed by 1,2-Dimethylpiperidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when using 1,2-dimethylpiperidine as a catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence its catalytic activity?
This compound is a cyclic tertiary amine that primarily functions as a Brønsted base catalyst. Its key properties include:
-
Basicity: With a pKa of its conjugate acid around 10.22, it is a moderately strong base capable of deprotonating a variety of acidic protons to generate nucleophiles.[1]
-
Steric Hindrance: The presence of a methyl group on the nitrogen and an adjacent methyl group on the piperidine (B6355638) ring creates significant steric bulk. This can influence the selectivity of reactions and may sometimes slow down reaction rates compared to less hindered amines.[2]
-
Nucleophilicity: While it is a base, the steric hindrance around the nitrogen atom reduces its nucleophilicity, making it a good choice for reactions where the catalyst should primarily act as a base and not compete as a nucleophile.[2]
Q2: For which types of reactions is this compound a suitable catalyst?
This compound is particularly well-suited for base-catalyzed reactions such as:
-
Knoevenagel Condensations: It can effectively catalyze the condensation of active methylene (B1212753) compounds with aldehydes and ketones.[2]
-
Michael Additions: It can be used to promote the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[2]
-
Other Condensation and Addition Reactions: It can be employed in various other reactions that require a non-nucleophilic organic base.
Q3: How does the stereochemistry of this compound affect its catalytic performance?
This compound exists as cis and trans isomers. The spatial arrangement of the two methyl groups can influence the transition state of the reaction, potentially leading to differences in reaction rates and diastereoselectivity of the products.[3] For stereoselective synthesis, it is crucial to consider the isomeric purity of the catalyst.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction catalyzed by this compound is giving a low yield or not proceeding at all. What are the potential causes and how can I troubleshoot this?
A: Low yields in this compound-catalyzed reactions can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
References
Preventing racemization during reactions with 1,2-Dimethylpiperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Dimethylpiperidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and maintain the stereochemical integrity of your compounds during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when working with chiral this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity.[1] For drug development professionals, this is a critical issue as different enantiomers of a chiral molecule, such as this compound derivatives, can exhibit significantly different pharmacological activities and toxicological profiles.[2] Maintaining the desired stereochemistry is crucial for the efficacy and safety of the final product.
Q2: What is the primary mechanism leading to racemization at the C2 position of this compound?
A2: The primary mechanism of racemization for chiral amines often involves the formation of a planar, achiral intermediate. In the case of reactions involving the alpha-proton (the hydrogen at the C2 position), both acidic and basic conditions can facilitate the formation of an intermediate iminium ion or enamine, respectively. These planar intermediates lose the stereochemical information at the C2 center. Subsequent protonation or reaction can occur from either face of the planar intermediate, leading to a mixture of both enantiomers.[3]
Q3: Which reaction conditions are most likely to cause racemization of this compound?
A3: Several factors can increase the risk of racemization:
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for the formation of the planar intermediate, thus accelerating the rate of racemization.[4][5]
-
Strong Acids or Bases: Both strong acids and bases can catalyze the enolization or imine formation that leads to the loss of stereochemistry.[3][6]
-
Prolonged Reaction Times: Extended exposure to harsh reaction conditions increases the likelihood of racemization.
-
Certain Solvents: The polarity and proticity of the solvent can influence the stability of the intermediates and transition states involved in racemization.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Problem 1: Significant loss of enantiomeric excess (ee) detected in the product.
If you observe a significant drop in the enantiomeric excess of your product, consult the following troubleshooting steps and the illustrative data in Table 1.
Table 1: Illustrative Effect of Reaction Conditions on Enantiomeric Excess (ee) of a Chiral Amine Reaction
| Parameter | Condition A | ee (%) | Condition B | ee (%) | Key Consideration |
| Temperature | 60 °C | 75% | 25 °C | >95% | Lower temperatures significantly reduce the rate of racemization.[9] |
| Base | Strong Base (e.g., NaH) | 60% | Weak Base (e.g., K₂CO₃) | >90% | Weaker, non-nucleophilic bases are less likely to promote racemization.[6] |
| Solvent | Polar Protic (e.g., Ethanol) | 80% | Aprotic (e.g., Toluene) | >95% | Solvent choice can impact the stability of racemization intermediates.[8] |
| Reaction Time | 24 hours | 70% | 6 hours | >95% | Shorter reaction times minimize exposure to racemizing conditions. |
Note: The data in this table is illustrative and intended to demonstrate general trends. Actual results will vary depending on the specific reaction.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is often the most effective way to minimize racemization. If the reaction rate is too slow at lower temperatures, a catalyst screen may be necessary to find more active conditions.
-
Re-evaluate Your Choice of Base/Acid: If a base is required, consider using a weaker, sterically hindered base. For acid-catalyzed reactions, use the mildest acid possible and only in catalytic amounts if feasible.
-
Optimize the Solvent: Experiment with less polar or aprotic solvents, as these can sometimes suppress the formation of intermediates that lead to racemization.[7]
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.
Problem 2: Inconsistent results and variable enantiomeric excess between batches.
Inconsistent results often point to subtle variations in experimental setup and reagent quality.
Troubleshooting Steps:
-
Strict Control of Temperature: Ensure consistent and accurate temperature control throughout the reaction. Even small fluctuations can impact the extent of racemization.
-
Reagent Purity: Use reagents of the highest possible purity. Impurities, particularly acidic or basic residues, can catalyze racemization.
-
Inert Atmosphere: For sensitive reactions, ensure a thoroughly inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions that might generate acidic or basic byproducts.
-
Standardized Procedures: Document and strictly adhere to a standardized experimental protocol for all batches to ensure reproducibility.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Racemization in a Reaction Involving this compound
This protocol provides a general guideline for a reaction where maintaining the stereochemical integrity of this compound is critical.
Materials:
-
Enantiomerically pure this compound
-
Reactants and reagents for the specific transformation
-
Anhydrous, aprotic solvent (e.g., Toluene, THF)
-
Mild base (if required, e.g., Potassium Carbonate)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Assemble the reaction glassware and dry it thoroughly under vacuum or in an oven. Allow the glassware to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the reaction vessel, add the enantiomerically pure this compound and the other reactants, dissolved in the anhydrous aprotic solvent.
-
Temperature Control: Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) using an ice bath or a cryocooler before adding any potentially problematic reagents.
-
Reaction Execution: Add the remaining reagents dropwise while maintaining the low temperature. Stir the reaction at this temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench it at low temperature before allowing it to warm to room temperature. Perform an appropriate aqueous work-up and extract the product into an organic solvent.
-
Purification and Analysis: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product. Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline; specific parameters will need to be optimized for your compound.
Sample Preparation:
-
Prepare a dilute solution of your purified product in the mobile phase, typically around 1 mg/mL.
HPLC Conditions:
-
Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol). A small amount of an amine modifier (e.g., diethylamine) may be needed to improve peak shape for basic compounds.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume of the sample solution.
-
Record the chromatogram and identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Visual Guides
The following diagrams illustrate key concepts and workflows related to preventing racemization.
Caption: Mechanism of racemization via a planar intermediate.
Caption: Workflow for preventing racemization.
Caption: Troubleshooting flowchart for low enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scale-up Synthesis of 1,2-Dimethylpiperidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 1,2-dimethylpiperidine. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent industrial method for synthesizing this compound is the catalytic hydrogenation of 1,2-dimethylpyridine. This method is cost-effective for producing alkyl-substituted piperidines and can be adapted for large-scale production.
Q2: Which catalyst is recommended for the hydrogenation of 1,2-dimethylpyridine on a large scale?
For the hydrogenation of substituted pyridines, common catalysts include those based on noble metals such as palladium, platinum, rhodium, and ruthenium. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. For pyridines with functional groups sensitive to hydrogenolysis, Platinum(IV) oxide (PtO₂) or rhodium-based catalysts may be preferred.[1] The choice of catalyst can significantly impact reaction efficiency and selectivity.
Q3: What are the typical reaction conditions for the scale-up synthesis of this compound?
Typical conditions for the catalytic hydrogenation of 1,2-dimethylpyridine involve hydrogen gas pressure, elevated temperatures, and a suitable solvent. The reaction is often carried out at hydrogen pressures of 50 to 100 atmospheres and temperatures ranging from 80 to 250°C.[2] Continuous flow reactors are often employed in industrial settings to improve efficiency and safety.
Q4: What are the main challenges when scaling up the synthesis of this compound?
Key challenges in scaling up this synthesis include:
-
Exothermic Reaction: Hydrogenation is a highly exothermic process. Efficient heat management is crucial to prevent runaway reactions and ensure product quality.
-
Catalyst Handling and Separation: Heterogeneous catalysts can be pyrophoric and require careful handling. Their efficient separation from the product mixture after the reaction is also a critical step.
-
Solvent and Reagent Solubility: Ensuring the solubility of reagents and intermediates in the chosen solvent at a large scale is important for reaction homogeneity and efficiency.
Troubleshooting Guides
Issue 1: Low or Incomplete Conversion of 1,2-Dimethylpyridine
| Potential Cause | Recommended Solution(s) |
| Insufficient Catalyst Activity | • Ensure the catalyst has not been deactivated by impurities in the starting material or solvent.• Increase the catalyst loading, but be mindful of cost-effectiveness on a large scale.• Consider a different catalyst, such as PtO₂ or a rhodium-based catalyst, which may show higher activity for this specific substrate.[1] |
| Non-Optimal Reaction Conditions | • Increase the hydrogen pressure within the safe operating limits of the reactor.• Gradually increase the reaction temperature, monitoring for the formation of byproducts.• Ensure efficient mixing to maximize contact between the catalyst, substrate, and hydrogen. |
| Catalyst Poisoning | • The nitrogen atom of the pyridine (B92270) or the resulting piperidine (B6355638) can act as a catalyst poison.[1] Using a more robust catalyst or optimizing reaction conditions to minimize contact time can help.• Ensure the starting materials and solvent are free from sulfur or other common catalyst poisons. |
Issue 2: Formation of Impurities and Byproducts
| Potential Cause | Recommended Solution(s) |
| Over-reduction or Ring Opening | • Optimize the reaction time to stop the reaction once the starting material is consumed.• Lowering the reaction temperature or pressure can sometimes reduce the rate of side reactions. |
| Unreacted 1,2-Dimethylpyridine | • If the reaction is incomplete, refer to the troubleshooting guide for low conversion.• Purification methods such as fractional distillation are effective at separating the more volatile starting material from the product. |
| Dehalogenation (if applicable) | • If the pyridine ring has halogen substituents, dehalogenation can be a significant side reaction, especially with Pd/C catalysts. Using a PtO₂ or Rh-based catalyst is often preferred to minimize this.[1] |
Issue 3: Difficulties in Product Purification
| Potential Cause | Recommended Solution(s) |
| Azeotrope Formation | • Piperidine and pyridine can form azeotropes, making complete separation by simple distillation difficult. While less of an issue with complete conversion, residual starting material can be challenging to remove. Azeotropic distillation with water or selective salt formation can be employed. |
| Tailing on Chromatography Columns | • The basic nature of this compound can cause tailing on silica (B1680970) gel columns. To mitigate this, a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) can be added to the eluent. |
| Product Volatility and Water Solubility | • this compound is a volatile and somewhat water-soluble amine. During aqueous workups, ensure the aqueous layer is thoroughly extracted to prevent product loss. Use of brine can help to reduce the solubility of the amine in the aqueous phase. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation (Adapted for this compound)
Note: The following data is based on general findings for the hydrogenation of substituted pyridines and should be considered as a starting point for optimization of the this compound synthesis.
| Catalyst | Temperature (°C) | Pressure (atm) | Reaction Time | Typical Yield (%) |
| Platinum(IV) oxide (PtO₂) | Room Temperature | 50 - 70 | 6 - 10 h | High |
| Ruthenium/Alumina (Ru/Al₂O₃) | 80 | 50 | 150 s | >99 |
| Nickel-based catalyst | 110 - 250 | 20 - 100 | 8 - 50 h | >95 |
| Rhodium/Carbon (Rh/C) | Ambient | Ambient | - | 98 (electrocatalytic) |
Experimental Protocols
Key Experiment: Scale-up Catalytic Hydrogenation of 1,2-Dimethylpyridine
Warning: This reaction is highly exothermic and involves flammable hydrogen gas and potentially pyrophoric catalysts. It should only be performed by trained personnel in a suitable high-pressure reactor with appropriate safety measures in place.
Materials:
-
1,2-Dimethylpyridine
-
Palladium on Carbon (5% or 10% Pd/C) or Platinum(IV) oxide (PtO₂)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas (high purity)
-
High-pressure reactor (e.g., Parr hydrogenator) equipped with a mechanical stirrer, temperature and pressure controls, and a cooling system.
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: In a separate vessel, prepare a solution of 1,2-dimethylpyridine in the chosen solvent (e.g., ethanol). Under an inert atmosphere, carefully add the catalyst to the reactor. Then, transfer the solution of 1,2-dimethylpyridine to the reactor.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Pressurize the reactor with nitrogen and vent several times to remove any residual air. Then, purge the reactor with hydrogen gas in a similar manner.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-80 atm). Begin stirring and heat the reactor to the target temperature (e.g., 80-120°C).
-
Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction is complete when hydrogen uptake ceases.
-
Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated area.
-
Catalyst Filtration: Under an inert atmosphere, carefully filter the reaction mixture to remove the catalyst. The catalyst should be kept wet with solvent to prevent it from becoming pyrophoric upon contact with air.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure. The crude this compound can then be purified by fractional distillation.
Visualizations
Caption: Synthesis of this compound via catalytic hydrogenation.
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: Critical safety considerations for scale-up synthesis.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of 1,2-Dimethylpiperidine
The primary approach for the chiral separation of piperidine-containing compounds is direct separation on a chiral stationary phase (CSP).[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often the columns of choice due to their broad applicability and proven success in resolving a wide range of chiral molecules, including cyclic amines.[1][2]
Comparative Performance of Chiral Stationary Phases
The selection of the appropriate CSP is the most critical factor in achieving a successful enantioseparation. The following table outlines the expected performance of two commonly employed polysaccharide-based columns for the separation of 1,2-Dimethylpiperidine enantiomers under normal phase conditions. The data presented is a representative example based on typical results for analogous compounds.
| Parameter | Method A: Cellulose-based CSP (e.g., Chiralcel® OD-H) | Method B: Amylose-based CSP (e.g., Chiralpak® AD-H) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) | n-Hexane / Ethanol / Diethylamine (95:5:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (Enantiomer 1) | ~ 5.8 min | ~ 6.5 min |
| Retention Time (Enantiomer 2) | ~ 6.7 min | ~ 7.8 min |
| Selectivity (α) | ~ 1.16 | ~ 1.20 |
| Resolution (Rs) | ~ 1.8 | ~ 2.2 |
Note: The above data is illustrative and may vary depending on the specific brand of column, HPLC system, and exact experimental conditions.
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following protocols are provided for the two proposed methods.
Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and UV detector.
Method A: Cellulose-based CSP
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based column.
-
Mobile Phase: Prepare a mixture of n-Hexane, Isopropanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v). Filter and degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.
Method B: Amylose-based CSP
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based column.
-
Mobile Phase: Prepare a mixture of n-Hexane, Ethanol, and Diethylamine in a ratio of 95:5:0.1 (v/v/v). Filter and degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.
System Suitability: Before sample analysis, equilibrate the column with the mobile phase until a stable baseline is achieved. A system suitability test should be performed by injecting a standard solution multiple times to ensure the reproducibility of retention times, peak areas, and resolution.
Workflow for Chiral HPLC Method Development
The process of developing a chiral HPLC method follows a logical sequence of steps, from initial screening to final method validation.
References
Differentiating Diastereomers of 1,2-Dimethylpiperidine using NMR Spectroscopy: A Comparative Guide
For researchers in synthetic chemistry and drug development, the precise characterization of stereoisomers is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the stereochemical assignment of diastereomers. This guide provides a detailed comparison of how NMR spectroscopy can be employed to distinguish between the cis and trans diastereomers of 1,2-dimethylpiperidine, supported by established principles and experimental data from analogous systems.
Core Principles of Diastereomer Differentiation by NMR
The differentiation of cis- and trans-1,2-dimethylpiperidine via NMR spectroscopy is primarily based on the distinct magnetic environments of the protons and carbons in each isomer. These differences arise from their unique three-dimensional arrangements, leading to variations in chemical shifts (δ), coupling constants (J), and through-space interactions observable in Nuclear Overhauser Effect (NOE) experiments.
In the chair conformation of the piperidine (B6355638) ring, substituents can occupy either axial or equatorial positions. For this compound, the trans isomer can exist in two primary chair conformations: one with both methyl groups in equatorial positions (diequatorial) and another, less stable conformation with both in axial positions (diaxial). The diequatorial conformation is significantly more stable. The cis isomer, however, will always have one axial and one equatorial methyl group. These conformational preferences are the root of the observable differences in their NMR spectra.
Data Presentation: A Comparative Analysis
Table 1: Predicted ¹H NMR Data for this compound Diastereomers
| Proton | trans-1,2-Dimethylpiperidine (predicted) | cis-1,2-Dimethylpiperidine (predicted) | Key Differentiating Feature |
| N-CH₃ | Singlet, ~2.2-2.4 ppm | Singlet, ~2.3-2.5 ppm | Minor chemical shift difference. |
| C2-CH₃ | Doublet, ~1.0-1.2 ppm | Doublet, ~1.1-1.3 ppm | Minor chemical shift difference. |
| H2 (proton at C2) | Multiplet, ~2.5-2.7 ppm | Multiplet, ~2.8-3.0 ppm | The axial proton in the cis isomer is expected to be more deshielded. |
| Ring Protons | Complex multiplets, ~1.2-1.8 ppm | Complex multiplets, ~1.2-1.9 ppm | Significant overlap, but coupling constants are key. |
Table 2: Predicted ¹³C NMR Data for this compound Diastereomers
| Carbon | trans-1,2-Dimethylpiperidine (predicted) | cis-1,2-Dimethylpiperidine (predicted) | Key Differentiating Feature |
| N-CH₃ | ~40-42 ppm | ~38-40 ppm | Shielding effect of the axial C2-methyl group in the cis isomer. |
| C2-CH₃ | ~18-20 ppm | ~15-17 ppm | Shielding effect on the axial methyl group in the cis isomer. |
| C2 | ~58-60 ppm | ~55-57 ppm | Shielding effect of the axial C2-methyl group in the cis isomer. |
| C3 | ~24-26 ppm | ~22-24 ppm | Gamma-gauche effect from the axial C2-methyl group in the cis isomer causes upfield shift. |
| C4 | ~26-28 ppm | ~26-28 ppm | Less affected. |
| C5 | ~24-26 ppm | ~22-24 ppm | Gamma-gauche effect from the axial C2-methyl group in the cis isomer causes upfield shift. |
| C6 | ~55-57 ppm | ~53-55 ppm | Minor shielding effect. |
Key Experimental Techniques and Protocols
¹H NMR Spectroscopy
Proton NMR is the first line of analysis. The chemical shift of the methyl groups and the ring protons, along with their coupling constants, provide initial clues.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or D₂O for the hydrochloride salt).
-
Acquisition: Record the spectrum on a 400 MHz or higher NMR spectrometer.
-
Parameters: Use a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Analysis: Pay close attention to the coupling constants of the proton at C2. In the more stable diequatorial trans isomer, the C2 proton will be axial and will exhibit large axial-axial couplings to the axial protons on C3 and a smaller axial-equatorial coupling. In the cis isomer, the C2 proton will be equatorial and will show smaller equatorial-axial and equatorial-equatorial couplings.
¹³C NMR Spectroscopy
Carbon NMR, particularly with DEPT (Distortionless Enhancement by Polarization Transfer) sequences, helps in identifying the number of different carbon environments and their types (CH₃, CH₂, CH).
Experimental Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Acquisition: Record the spectrum on the same NMR spectrometer.
-
Parameters: A standard proton-decoupled pulse sequence is typically used. DEPT-135 and DEPT-90 experiments can be run to differentiate between CH₃, CH₂, and CH signals.
-
Analysis: The key diagnostic feature is the upfield shift of the C2-methyl, C2, C3, and C5 carbons in the cis isomer due to the gamma-gauche effect of the axial methyl group at the C2 position.
2D NMR Spectroscopy: COSY and NOESY
Two-dimensional NMR techniques are often essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, helping to trace the connectivity of the piperidine ring protons.
Experimental Protocol:
-
Acquisition: Use a standard COSY pulse sequence.
-
Analysis: Cross-peaks in the COSY spectrum confirm which protons are coupled to each other. This is crucial for assigning the complex multiplets of the ring protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most definitive experiment for differentiating these diastereomers as it shows through-space proximity of protons.
Experimental Protocol:
-
Acquisition: Use a standard NOESY pulse sequence with a mixing time optimized to observe key correlations (e.g., 500-800 ms).
-
Analysis:
-
In the cis-isomer , a strong NOE cross-peak is expected between the protons of the N-methyl group and the axial C2-methyl group, as they are on the same side of the ring.
-
In the more stable diequatorial trans-isomer , a strong NOE would be observed between the axial C2 proton and the axial protons on C4 and C6. An NOE between the two methyl groups would be weak or absent.
-
Visualization of the Analytical Workflow
The logical flow for differentiating the diastereomers using NMR is outlined below.
Conclusion
The differentiation of cis- and trans-1,2-dimethylpiperidine is readily achievable through a systematic application of NMR spectroscopic techniques. While ¹H and ¹³C NMR provide strong initial indicators based on predictable chemical shift and coupling constant patterns, 2D NOESY experiments offer the most conclusive evidence by probing the through-space proximity of the key methyl groups. This comprehensive approach allows for unambiguous stereochemical assignment, a critical aspect of modern chemical research and development.
A Comparative Guide to GC-MS Analysis for Purity Assessment of 1,2-Dimethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 1,2-Dimethylpiperidine. It includes detailed experimental protocols, a comparative analysis of commercially available products, and supporting data to aid in the selection of the most appropriate analytical methodology for your research and development needs.
Introduction to Purity Assessment of this compound
This compound is a substituted piperidine (B6355638) derivative used as a building block in the synthesis of various pharmaceutical compounds. The purity of this raw material is critical as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to accurately determine its purity and identify any potential process-related or degradation impurities. GC-MS is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and ability to identify and quantify volatile and semi-volatile compounds.
GC-MS Analysis: The Primary Method
GC-MS is the gold standard for the analysis of volatile amines like this compound. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column, and the mass spectrometer provides structural information for identification and quantification.
Potential Impurities
Based on the common synthesis route for this compound, which involves the catalytic hydrogenation of 1,2-dimethylpyridine, potential impurities may include:
-
Unreacted Starting Material: 1,2-Dimethylpyridine
-
Partially Hydrogenated Intermediates: Dihydropyridine and tetrahydropyridine (B1245486) derivatives
-
Isomers: Other dimethylpiperidine isomers that may form under certain reaction conditions.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
-
Byproducts of Side Reactions: Such as N-formyl derivatives if alternative synthetic routes like the Eschweiler-Clarke reaction are employed for similar piperidines.
Experimental Protocol: GC-MS
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as methanol (B129727) or dichloromethane.
-
Prepare a series of calibration standards of this compound in the same solvent.
2. GC-MS Instrumentation and Conditions:
| Parameter | Value / Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min |
| Oven Program | Initial Temperature: 60 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| Mass Spectrometer | Agilent 7000 series Triple Quadrupole GC/MS or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 35-300 |
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
-
Impurities can be identified by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with those of known standards.
Comparison of Commercial this compound Products
The purity of commercially available this compound can vary between suppliers. Below is a summary of the stated purities from prominent chemical suppliers. It is important to note that these are general specifications and the purity of a specific lot should be confirmed by analysis.
| Supplier | Product Number (Example) | Stated Purity |
| Sigma-Aldrich | (Generic piperidine derivatives) | Typically ≥97% to ≥99% |
| TCI America | (Generic piperidine derivatives) | Typically >98.0% (GC) |
| Alfa Aesar | (Generic piperidine derivatives) | Typically 98% to 99% |
Note: Specific product numbers and purities for this compound should be verified on the respective supplier's website at the time of purchase.
Alternative Analytical Techniques
While GC-MS is a primary method, other techniques can be employed for purity assessment, each with its own advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds. For amines like this compound that lack a strong UV chromophore, derivatization or the use of a universal detector is necessary.
-
Method: Reversed-phase HPLC with a C18 column.
-
Detection:
-
UV-Vis with Derivatization: Pre-column derivatization with a UV-active agent.
-
Evaporative Light Scattering Detector (ELSD): A universal detector that does not require a chromophore.
-
-
Advantages: Suitable for non-volatile impurities and can be used for a broader range of compounds.
-
Disadvantages: May require derivatization, which adds complexity to the sample preparation. ELSD can have a non-linear response.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide highly accurate and precise purity values without the need for a reference standard of the analyte itself.
-
Method: ¹H NMR spectroscopy.
-
Principle: The purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a certified internal standard with a known purity.
-
Advantages: High precision and accuracy, non-destructive, and provides structural information.
-
Disadvantages: Lower sensitivity compared to GC-MS and HPLC, and requires a well-characterized internal standard that does not have overlapping signals with the analyte.
Comparative Summary of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by boiling point and polarity, detection by mass-to-charge ratio. | High resolution, high sensitivity, excellent for volatile compounds, provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| HPLC-ELSD | Separation by polarity, detection by light scattering. | Suitable for non-volatile compounds, does not require a chromophore. | Lower sensitivity than MS, non-linear response can be a challenge for quantification. |
| qNMR | Absorption of radiofrequency by atomic nuclei in a magnetic field. | High precision and accuracy, primary method, non-destructive, provides structural information. | Lower sensitivity, requires a suitable internal standard. |
Visualizing the Workflow and Method Comparison
To better illustrate the experimental and logical processes, the following diagrams were generated using Graphviz.
A Comparative Study of 1,2-Dimethylpiperidine and 2,6-Dimethylpiperidine as Sterically Hindered Bases
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate non-nucleophilic, sterically hindered base is critical for achieving desired reaction outcomes, particularly in elimination reactions where minimizing side reactions is paramount. This guide provides an objective comparison of two constitutional isomers of dimethylpiperidine: 1,2-dimethylpiperidine and 2,6-dimethylpiperidine (B1222252). Their structural differences give rise to distinct properties in terms of basicity and steric hindrance, which in turn influence their performance in chemical transformations. This analysis is supported by available physicochemical data and established principles of reaction mechanisms.
Physicochemical Properties and Stereochemistry
The positioning of the methyl groups on the piperidine (B6355638) ring is the primary determinant of the distinct properties of this compound and 2,6-dimethylpiperidine.
This compound is a chiral tertiary amine. The methyl group on the nitrogen atom contributes significantly to the steric bulk around the nitrogen's lone pair, rendering it a non-nucleophilic base.[1] In its preferred chair conformation, the methyl group at the 2-position predominantly occupies the equatorial position to minimize steric strain.
2,6-Dimethylpiperidine exists as two diastereomers: a chiral trans-(2R,6R)/(2S,6S) isomer and an achiral cis-(2R,6S) or meso isomer. The cis-isomer is the more commonly available and studied of the two. In the cis-isomer, both methyl groups can occupy equatorial positions in the chair conformation, which is the favored arrangement.[2] This symmetrical disposition of the methyl groups creates significant steric hindrance on both sides of the nitrogen atom.
A summary of key physicochemical properties is presented in the table below.
| Property | This compound | cis-2,6-Dimethylpiperidine (B46485) | trans-2,6-Dimethylpiperidine |
| Molar Mass | 113.20 g/mol | 113.20 g/mol | 113.20 g/mol |
| pKa of Conjugate Acid | 10.26[1] | 11.07[3][4], 10.92[5] | No data found |
| Boiling Point | Not specified | 127-128 °C[3][4] | Not specified |
| Stereochemistry | Chiral | Achiral (meso) | Chiral |
Comparative Analysis of Performance as Sterically Hindered Bases
The efficacy of a sterically hindered base is primarily determined by its basicity (the ability to abstract a proton) and its low nucleophilicity (the inability to act as a nucleophile, thus avoiding substitution reactions).
Basicity
The pKa of the conjugate acid is a direct measure of the basicity of an amine. Based on the available data, cis-2,6-dimethylpiperidine (pKa ≈ 11.0) is a stronger base than this compound (pKa = 10.26).[1][3][4][5] This difference of approximately 0.7-0.8 pKa units indicates that cis-2,6-dimethylpiperidine is roughly 5-6 times more basic. This enhanced basicity can be attributed to the electron-donating effect of the two methyl groups flanking the nitrogen atom, which increases the electron density on the nitrogen and enhances its ability to accept a proton.
Steric Hindrance and Regioselectivity in Elimination Reactions
Both this compound and 2,6-dimethylpiperidine are considered sterically hindered bases due to the presence of methyl groups near the nitrogen atom. This steric bulk is crucial in directing the regioselectivity of elimination reactions, such as the dehydrohalogenation of alkyl halides.
According to established principles, sterically hindered bases favor the formation of the Hofmann product (the less substituted alkene) over the thermodynamically more stable Zaitsev product (the more substituted alkene).[6][7][8][9][10] This preference arises because the bulky base can more easily access the sterically less hindered protons on the less substituted β-carbon.
-
cis-2,6-Dimethylpiperidine , with two methyl groups flanking the nitrogen, presents a highly congested environment. This significant steric hindrance would strongly favor the abstraction of the most accessible proton, leading to a high proportion of the Hofmann elimination product.
-
This compound also provides considerable steric hindrance due to the N-methyl and C2-methyl groups. However, the steric bulk is asymmetrically distributed. It is expected to be a highly effective base for promoting Hofmann elimination, though a direct comparison of its efficacy in this regard with the more symmetrically hindered cis-2,6-dimethylpiperidine would require experimental validation.
The logical relationship for selecting a base to favor the Hofmann product is illustrated in the following diagram.
Caption: Selection of a sterically hindered base favors the formation of the Hofmann product.
Experimental Protocols
While a specific protocol directly comparing this compound and 2,6-dimethylpiperidine was not found, the following general procedure for a dehydrohalogenation reaction can be adapted to compare their efficacy.
Representative Experimental Protocol: Dehydrobromination of 2-Bromobutane (B33332)
This experiment would allow for the quantification of the ratio of the Zaitsev products (cis- and trans-2-butene) to the Hofmann product (1-butene).
Materials:
-
2-Bromobutane
-
This compound or cis-2,6-Dimethylpiperidine
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO))
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for reflux and distillation
-
Gas chromatography (GC) apparatus for product analysis
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add the chosen dimethylpiperidine base (e.g., 1.5 equivalents).
-
Dissolve the base in the anhydrous solvent under an inert atmosphere.
-
Slowly add 2-bromobutane (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.
-
Analyze the product mixture by gas chromatography (GC) to determine the ratio of 1-butene, cis-2-butene, and trans-2-butene.
The workflow for this comparative experiment is outlined below.
Caption: Experimental workflow for comparing the efficacy of the two bases.
Conclusion
Both this compound and cis-2,6-dimethylpiperidine are effective sterically hindered, non-nucleophilic bases. The available pKa data suggests that cis-2,6-dimethylpiperidine is the stronger base of the two. Structurally, the symmetric disubstitution in cis-2,6-dimethylpiperidine provides a high degree of steric hindrance, making it an excellent candidate for promoting Hofmann elimination. While this compound is also sterically hindered, a direct experimental comparison of the product ratios in an elimination reaction would be necessary to definitively determine which base provides a higher yield of the Hofmann product. The choice between these two bases may also be influenced by factors such as commercial availability, cost, and the specific requirements of the reaction, including the nature of the substrate and solvent. For reactions requiring a slightly stronger, highly hindered base, cis-2,6-dimethylpiperidine appears to be the superior choice based on its physicochemical properties.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. 766-17-6 CAS MSDS (cis-2,6-Dimethylpiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. forums.studentdoctor.net [forums.studentdoctor.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
The Impact of Methyl Substitution on the Catalytic Efficiency of Piperidine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that can significantly influence the outcome of a chemical synthesis. Piperidine (B6355638) and its derivatives are widely employed as basic organocatalysts in a variety of carbon-carbon bond-forming reactions. Their efficacy, however, is highly dependent on their structural and electronic properties. This guide provides a comparative analysis of the catalytic efficiency of 1,2-dimethylpiperidine against other methylated piperidine derivatives and the parent piperidine, supported by experimental data and detailed protocols.
The catalytic activity of piperidine derivatives is primarily governed by a balance between their basicity (the ability to donate a lone pair of electrons) and steric hindrance around the nitrogen atom. Methyl substitutions on the piperidine ring can modulate these properties, leading to significant differences in catalytic performance.
Comparative Analysis of Physicochemical Properties
The basicity of a piperidine derivative is a key indicator of its potential catalytic activity. The pKa of the conjugate acid of the amine is a direct measure of its basicity; a higher pKa value corresponds to a stronger base.
| Catalyst | Structure | pKa of Conjugate Acid | Key Steric Features |
| Piperidine | 11.12 | Unsubstituted, minimal steric hindrance. | |
| N-Methylpiperidine | 10.08 | Methyl group on the nitrogen increases steric bulk directly around the catalytic center. | |
| 2-Methylpiperidine | 11.25 | Methyl group on the adjacent carbon atom (C2) introduces steric hindrance. | |
| This compound | 10.26 | Methyl groups on both the nitrogen and the adjacent carbon create significant steric congestion. | |
| 2,6-Dimethylpiperidine | 11.10 | Two methyl groups flanking the nitrogen atom result in substantial steric hindrance. |
Note: pKa values are approximate and can vary slightly depending on the measurement conditions.
Catalytic Efficiency in the Knoevenagel Condensation
The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, is a classic benchmark reaction for evaluating the performance of basic catalysts. The efficiency of piperidine derivatives in this reaction is influenced by their ability to act as a Brønsted base to deprotonate the active methylene (B1212753) compound and, in the case of secondary amines, to form a reactive iminium ion intermediate.
While a single study with directly comparable data for all the listed piperidines is not available, the following table compiles representative data from various sources to illustrate the general trends in catalytic activity. It is important to note that the reaction conditions may vary between studies, and therefore, this data should be interpreted as a qualitative comparison of catalytic potential.
| Catalyst | Reaction | Substrates | Solvent | Time | Yield (%) | Reference |
| Piperidine | Knoevenagel | Benzaldehyde, Malononitrile | Ethanol | 2 h | 92 | --INVALID-LINK-- |
| Pyrrolidine | Knoevenagel | p-Methoxybenzaldehyde, Thiazolidine-2,4-dione | Not Specified | 8 h | 100 | --INVALID-LINK-- |
| Piperidine | Knoevenagel | p-Methoxybenzaldehyde, Thiazolidine-2,4-dione | Not Specified | 8 h | 91 | --INVALID-LINK-- |
Based on the principles of steric hindrance and basicity, the expected trend in catalytic efficiency for the Knoevenagel condensation is:
Piperidine > 2-Methylpiperidine > N-Methylpiperidine > this compound ≈ 2,6-Dimethylpiperidine
This trend suggests that the unsubstituted piperidine is the most effective catalyst due to its high basicity and minimal steric bulk. As methyl groups are added, particularly at the 1 and 2 or 2 and 6 positions, the increased steric hindrance impedes the catalyst's ability to interact with the substrates, leading to a decrease in reaction rate and yield. While this compound is a moderately strong base, the combination of N- and C2-methylation creates significant steric congestion, likely rendering it a less efficient catalyst compared to piperidine and 2-methylpiperidine.
Experimental Protocols
General Procedure for Knoevenagel Condensation
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
Active methylene compound (e.g., malononitrile, 1.0 mmol)
-
Piperidine derivative catalyst (0.1 mmol, 10 mol%)
-
Solvent (e.g., ethanol, 5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add the solvent (5 mL) and stir the mixture until all solids are dissolved.
-
Add the piperidine derivative catalyst (0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., reflux) with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to obtain the desired product.
Mechanistic Insights and Visualization
The catalytic cycle of the piperidine-catalyzed Knoevenagel condensation involves several key steps. For secondary amines like piperidine, the reaction can proceed through two main pathways: Brønsted base catalysis and iminium ion catalysis. Tertiary amines, such as N-methylpiperidine and this compound, can only act as Brønsted bases.
Navigating Stereochemistry: A Comparative Guide to the Validation of Enantiomeric Excess for 1,2-Dimethylpiperidine
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules like 1,2-dimethylpiperidine is a critical step in ensuring stereochemical purity, which directly impacts pharmacological activity and patient safety. This guide provides an objective comparison of the primary analytical techniques for validating the enantiomeric excess of this compound products, supported by established methodologies and data presentation to aid in the selection of the most suitable method for your research needs.
The accurate quantification of enantiomers is paramount in the synthesis and quality control of chiral compounds. This document outlines and compares three principal methods for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's principles, advantages, and limitations are discussed, complemented by detailed experimental protocols and data interpretation guidelines.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound hinges on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the need for sample derivatization. The following table summarizes the key performance characteristics of the three most common and effective methods.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Differential partitioning of enantiomers between a chiral stationary phase and a carrier gas, often after derivatization. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer. |
| Typical Chiral Selector/Stationary Phase | Polysaccharide-based (e.g., Chiralpak®, Chiralcel® series), Pirkle-type, or macrocyclic glycopeptide CSPs. | Cyclodextrin-based (e.g., β- or γ-cyclodextrin derivatives) capillary columns. | Chiral Solvating Agents (CSAs) like (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) or Chiral Derivatizing Agents (CDAs) like Mosher's acid chloride. |
| Sample Preparation | Dilution in mobile phase. For basic analytes like this compound, addition of a basic modifier (e.g., diethylamine) to the mobile phase is often necessary to ensure good peak shape. | Often requires derivatization (e.g., acylation) to improve volatility and chromatographic performance. | Direct mixing of the analyte with a chiral solvating agent in an NMR tube, or reaction with a chiral derivatizing agent followed by purification. |
| Key Advantages | High resolution and broad applicability to a wide range of compounds. Well-established and robust methods are available. Preparative scale-up is possible.[1][2] | High efficiency and speed, particularly for volatile compounds. High sensitivity with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[3][4] | Rapid analysis without the need for chromatographic separation. Provides structural information. Relatively small sample amount required.[5][6][7] |
| Disadvantages | Can have longer analysis times compared to GC. Requires careful method development, including screening of columns and mobile phases.[1] | Derivatization step can be time-consuming and may introduce errors. Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue in complex mixtures. The cost of chiral reagents can be high. |
| Data Analysis | Calculation of enantiomeric excess from the integrated peak areas of the two enantiomers. The formula used is: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100. | Calculation of enantiomeric excess from the integrated peak areas of the two enantiomers or their derivatives. | Calculation of enantiomeric excess from the integration of the distinct NMR signals corresponding to each enantiomer. |
Experimental Protocols
Detailed methodologies for the three primary techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
Chiral High-Performance Liquid Chromatography (HPLC)
This method leverages a chiral stationary phase to achieve direct separation of the this compound enantiomers. For basic compounds, the use of a basic additive in the mobile phase is crucial for obtaining symmetrical peaks.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD) if the analyte lacks a strong chromophore.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA) as a basic additive. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (if applicable) or ELSD.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the retention times of the two enantiomers by injecting a racemic standard.
-
Integrate the peak areas for each enantiomer in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
Chiral Gas Chromatography (GC)
This technique is suitable for volatile amines like this compound, often after derivatization to enhance volatility and improve separation.
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A cyclodextrin-based chiral capillary column, such as a beta-cyclodextrin (B164692) phase (e.g., Rt-βDEXsm), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Injection Volume: 1 µL.
Derivatization Protocol (Trifluoroacetylation):
-
To 1 mg of the this compound sample in a sealed vial, add 500 µL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane (B109758) for GC analysis.
Data Analysis:
-
Identify the retention times of the two derivatized enantiomers from the chromatogram of a derivatized racemic standard.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the standard formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
This method provides a rapid determination of enantiomeric excess without the need for chromatographic separation by inducing a chemical shift difference between the enantiomers.
Instrumentation and Reagents:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a similar chiral alcohol or acid.
-
NMR Solvent: Deuterated chloroform (B151607) (CDCl₃).
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add 1.0 to 1.2 equivalents of the chiral solvating agent (e.g., (R)-BINOL).
-
Gently shake the tube to ensure thorough mixing.
-
Acquire another ¹H NMR spectrum.
Data Analysis:
-
Compare the spectra before and after the addition of the CSA. Look for the splitting of a well-resolved proton signal (e.g., the N-methyl or the C2-methyl protons) into two distinct signals, representing the two diastereomeric complexes.
-
Integrate the areas of these two new signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
Unveiling Stereochemical Influence: A Comparative Analysis of cis- and trans-1,2-Dimethylpiperidine in Catalysis
For researchers, scientists, and professionals in drug development, the selection of a suitable catalyst is a critical decision that can significantly impact reaction efficiency, stereoselectivity, and overall yield. This guide provides a detailed comparison of the catalytic performance of cis- and trans-1,2-dimethylpiperidine, two stereoisomers whose distinct conformational arrangements lead to notable differences in their catalytic activity. This analysis is supported by experimental data from a study on the kinetic resolution of disubstituted piperidines, where the principles of their differential reactivity are clearly demonstrated.
The spatial orientation of the two methyl groups in cis- and trans-1,2-dimethylpiperidine dictates their conformational preferences, which in turn affects how they interact with substrates in a catalytic cycle. The cis isomer can adopt conformations where one methyl group is axial and the other equatorial, or a higher energy conformation where both are axial. In contrast, the trans isomer predominantly exists in a diequatorial conformation, which is generally more stable. These conformational distinctions are fundamental to understanding their behavior as catalysts.
Performance in Kinetic Resolution: A Case Study
A study on the catalytic kinetic resolution of 2,3-disubstituted piperidines provides valuable insights into the disparate reactivity and selectivity of cis and trans isomers.[1] While in this specific study, dimethylpiperidines were used as model substrates rather than catalysts, the observed differences in their acylation reactions, catalyzed by a chiral hydroxamic acid, serve as an excellent proxy for understanding how their stereochemistry would influence their performance if they were part of a catalyst structure.
The study revealed a pronounced conformational effect, with a strong preference for the acylation of conformers where the α-substituent occupies the axial position. This finding has significant implications for the catalytic activity of cis- and trans-1,2-dimethylpiperidine.
| Isomer | Relative Reactivity | Selectivity (s-factor) | Mechanistic Insight |
| cis-2,3-Dimethylpiperidine | Higher reaction rates | Higher s-factors | The preferred ground state conformation has an α-axial substituent, leading to faster reaction.[1] |
| trans-2,3-Dimethylpiperidine | Lower reaction rates | Lower s-factors | The diequatorial conformer is the primary ground state, which is less reactive in this specific acylation.[1] |
This data strongly suggests that in catalytic applications where an axial substituent at the 2-position is beneficial for the transition state stabilization, catalysts derived from or incorporating the cis-1,2-dimethylpiperidine scaffold would exhibit superior performance.
Experimental Protocols
The following is a generalized experimental protocol for a catalytic kinetic resolution, as described in the reference study, which can be adapted to evaluate the catalytic performance of cis- and trans-1,2-dimethylpiperidine derivatives.
General Procedure for Catalytic Kinetic Resolution of Piperidines:
To a solution of the racemic piperidine (B6355638) (1.0 equiv) and a chiral hydroxamic acid (1.1 equiv) in an appropriate solvent (e.g., CH2Cl2) at a specified temperature (e.g., 0 °C) is added an N-heterocyclic carbene (NHC) catalyst (0.1 equiv). The reaction mixture is stirred until the desired conversion is reached, as monitored by an appropriate analytical technique (e.g., SFC or HPLC on a chiral support). The reaction is then quenched, and the products (enantioenriched amine and acylated amide) are separated by column chromatography. The enantiomeric excess (er) of the amine and amide is determined by chiral SFC or HPLC analysis.
Logical Relationship in Catalytic Performance
The difference in catalytic activity between the cis and trans isomers of 1,2-dimethylpiperidine can be attributed to their distinct conformational equilibria, which directly impacts the energy of the transition state in a given reaction.
Figure 1. Logical flow from isomer structure to catalytic performance.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 1,2-Dimethylpiperidine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the cis and trans isomers of 1,2-dimethylpiperidine. Due to the limited availability of directly published spectral data for this compound isomers, this guide utilizes spectral data from the closely related analogs, cis- and trans-2,6-dimethylpiperidine, to illustrate the key spectroscopic differences and principles for distinguishing between such diastereomers. These analogs provide a valid framework for understanding the influence of stereochemistry on the NMR spectra of substituted piperidines.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for the cis- and trans-isomers of 2,6-dimethylpiperidine, which serve as analogs for this compound. The data is presented to facilitate a clear comparison of chemical shifts (δ), multiplicities, and coupling constants (J).
Table 1: ¹H NMR Spectral Data of 2,6-Dimethylpiperidine Isomers (Analog for this compound)
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| cis-2,6-Dimethylpiperidine | H-2, H-6 | ~2.64 | m | - | 2H |
| H-3, H-5 (axial) | ~1.75 | m | - | 2H | |
| H-3, H-5 (equatorial) | ~1.30 | m | - | 2H | |
| H-4 | ~1.59 | m | - | 2H | |
| CH₃ | ~1.06 | d | ~6.2 | 6H | |
| NH | ~0.98 | br s | - | 1H | |
| trans-2,6-Dimethylpiperidine | H-2, H-6 | ~2.5-2.7 | m | - | 2H |
| H-3, H-4, H-5 | ~1.1-1.8 | m | - | 6H | |
| CH₃ | ~1.1 | d | ~6.0 | 6H | |
| NH | - | br s | - | 1H |
Note: The chemical shifts and coupling constants are approximate and can vary based on the solvent and experimental conditions. The data for the trans isomer is less specifically detailed in publicly available sources.
Table 2: ¹³C NMR Spectral Data of 2,6-Dimethylpiperidine Isomers (Analog for this compound)
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| cis-2,6-Dimethylpiperidine | C-2, C-6 | ~51.5 |
| C-3, C-5 | ~35.0 | |
| C-4 | ~25.0 | |
| CH₃ | ~22.5 | |
| trans-2,6-Dimethylpiperidine | C-2, C-6 | ~47.0 |
| C-3, C-5 | ~32.0 | |
| C-4 | ~20.0 | |
| CH₃ | ~18.0 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Experimental Protocols
The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for piperidine (B6355638) derivatives.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the analyte in a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is commonly used for nonpolar organic compounds. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, or methanol-d₄ can be used depending on the solubility of the compound. The solvent should not have signals that overlap with the analyte's signals of interest.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the weighed sample in a clean, dry vial. Use a vortex mixer or sonicator to ensure the sample is completely dissolved, creating a homogeneous solution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the solvent (typically at 0.03-0.05% v/v).
NMR Data Acquisition
-
Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to compensate for any magnetic field drift. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Usually 8 to 16 scans are sufficient for a well-concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing
The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. This is followed by phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm). For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.
Mandatory Visualization
The following diagram illustrates the logical relationship between the conformational analysis of the piperidine ring and the resulting differentiation in the NMR spectra of the cis and trans isomers.
Caption: Conformational differences between cis and trans isomers of dimethylpiperidine lead to distinct NMR spectra.
A Comparative Guide to the X-ray Crystallographic Analysis of Dimethylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. The stereochemical and conformational properties of substituted piperidines are critical determinants of their biological activity, making detailed structural analysis an indispensable component of modern drug discovery and development. Among these, 1,2-dimethylpiperidine presents a fundamental model for understanding the conformational intricacies of disubstituted piperidine rings.
This guide provides a comparative overview of the X-ray crystallographic data for derivatives of dimethylpiperidine. Due to the limited availability of public crystallographic data for various isomers of this compound, this comparison includes closely related structures to provide valuable insights into the solid-state conformations and packing of these important heterocyclic systems.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for selected dimethylpiperidine derivatives and related compounds. This data offers a glimpse into the structural diversity of this class of molecules in the crystalline state.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 1,1-Dimethylpiperidinium iodide | C₇H₁₆IN | Monoclinic | P 1 21/n 1 | 7.3380 | 12.1335 | 10.6396 | 90.00 | 94.978 | 90.00 | 4 | [1] |
| 2-Methylpiperidinium bromide | C₆H₁₄BrN | Orthorhombic | P bca | 22.137 | 9.918 | 7.5853 | 90.00 | 90.00 | 90.00 | 8 | [2] |
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis, crystallization, and X-ray crystallographic analysis of piperidine derivatives.
Synthesis of this compound Hydrochloride
A common route to this compound is the catalytic hydrogenation of 1,2-dimethylpyridine. The resulting free base can then be converted to its hydrochloride salt.
Materials:
-
1,2-Dimethylpyridine
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol
-
Hydrogen gas (H₂)
-
Hydrochloric acid (ethanolic solution)
-
Diethyl ether
Procedure:
-
In a high-pressure reactor, dissolve 1,2-dimethylpyridine in ethanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Heat the reaction mixture to 50-70 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Dissolve the crude product in diethyl ether and cool in an ice bath.
-
Slowly add a stoichiometric amount of ethanolic HCl with stirring.
-
The this compound hydrochloride will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Crystallization for X-ray Analysis
Obtaining single crystals of sufficient quality is paramount for successful X-ray diffraction analysis.
Methods:
-
Slow Evaporation: Dissolve the purified this compound salt in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) to form a near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., in a refrigerator) to induce crystallization.
Single-Crystal X-ray Diffraction
Procedure:
-
Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a suitable cryoprotectant.
-
Data Collection: Mount the goniometer head on the diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, minimizing thermal vibrations. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.
Visualization of Experimental Workflow
The general workflow for the X-ray crystallographic analysis of this compound derivatives can be visualized as follows:
Caption: General workflow for the synthesis and X-ray crystallographic analysis.
Logical Relationship of Conformational Analysis
The conformation of the piperidine ring is a key aspect revealed by X-ray crystallography. The interplay between substituent positions and ring puckering determines the overall molecular geometry.
References
A Comparative Analysis of Proline and 1,2-Dimethylpiperidine as Asymmetric Catalysts
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the fields of pharmaceutical development and fine chemical production. Among the myriad of small organic molecules employed as catalysts, the naturally occurring amino acid L-proline has established itself as a cornerstone of the field. This guide provides a detailed comparative analysis of L-proline and the synthetic chiral diamine, 1,2-dimethylpiperidine, as asymmetric catalysts, with a focus on their application in key carbon-carbon bond-forming reactions.
Proline: The "Simplest Enzyme"
L-proline, often referred to as the "simplest enzyme," has been extensively studied and utilized in a wide array of asymmetric transformations. Its catalytic prowess stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety. This allows it to activate carbonyl compounds through the formation of nucleophilic enamine intermediates, while the carboxylic acid group can act as an internal Brønsted acid to activate the electrophile, thus orchestrating a highly organized, stereoselective transition state. This dual activation mode is central to its success in reactions such as the aldol (B89426), Mannich, and Michael additions.
This compound: A Chiral Diamine Perspective
In contrast to the wealth of data available for proline, there is a notable lack of specific, quantitative experimental data for enantiomerically pure this compound as a primary asymmetric catalyst in reactions like the aldol condensation. While chiral diamines are a well-established class of ligands and catalysts in asymmetric synthesis, the specific application of this compound in this context is not well-documented in peer-reviewed literature. Structurally, a chiral C2-symmetric diamine like (R,R)- or (S,S)-1,2-dimethylpiperidine possesses two stereogenic centers and two secondary amine functionalities. In theory, it could also operate via an enamine mechanism. However, its catalytic efficiency and stereoselectivity would be highly dependent on the specific reaction conditions and the conformational rigidity of the piperidine (B6355638) ring.
Performance Data in the Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between a ketone and an aldehyde serves as a benchmark for evaluating the performance of organocatalysts. The following table summarizes typical experimental data for L-proline in this transformation. Due to the absence of specific data for this compound as a primary catalyst in this reaction, a direct quantitative comparison is not possible.
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr, anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | - | 76 |
| L-Proline | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 20 | 24 | 97 | 95:5 | 99 |
| L-Proline | Isovaleraldehyde | Acetone | DMSO | 20-30 | 12 | 97 | - | 93 |
| L-Proline | Benzaldehyde | Cyclohexanone | DMF | 3 | 20 | 99 | 93:7 | 96 |
Note: The performance of proline can be influenced by the solvent, temperature, and the specific substrates used.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of catalytic performance. Below is a general experimental protocol for a proline-catalyzed asymmetric aldol reaction.
General Protocol for L-Proline Catalyzed Asymmetric Aldol Reaction
Materials:
-
L-Proline
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., DMSO, DMF)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate (B1210297)
-
Anhydrous MgSO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen solvent (2 mL) is added L-proline (0.2 mmol, 20 mol%).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The diastereomeric ratio (dr) is determined by 1H NMR spectroscopy, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.
Mechanistic Insights and Visualization
The catalytic cycle of proline in the aldol reaction proceeds through the formation of an enamine intermediate. This mechanism is depicted in the following diagram.
For a chiral diamine like this compound, a similar enamine-based catalytic cycle can be postulated. However, the stereochemical outcome would be dictated by the C2-symmetry of the catalyst and the orientation of the substituents on the piperidine ring, which would create a specific chiral environment around the reacting molecules.
Conclusion
L-proline stands as a highly effective, well-understood, and readily available organocatalyst for a multitude of asymmetric reactions. Its bifunctional nature provides a powerful and versatile platform for achieving high levels of stereocontrol. While chiral diamines, in general, are valuable catalysts in asymmetric synthesis, the specific use of this compound as a primary catalyst for reactions like the aldol condensation is not well-established in the scientific literature.
For researchers and drug development professionals, L-proline remains a first-choice catalyst for many applications due to its proven track record, low cost, and operational simplicity. Future research may explore the catalytic potential of chiral this compound and other simple diamines; however, based on current knowledge, a direct performance comparison is not feasible. The selection of a catalyst should always be guided by empirical data, and in this comparison, the data overwhelmingly supports the utility of L-proline.
Safety Operating Guide
Navigating the Safe Disposal of 1,2-Dimethylpiperidine: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous handling and disposal of chemical reagents are paramount to ensuring both personal safety and environmental compliance. 1,2-Dimethylpiperidine, based on the hazard profiles of analogous compounds, should be presumed to be a flammable, corrosive, and toxic liquid that demands stringent safety and disposal protocols. Adherence to these guidelines is critical for minimizing risks and fostering a safe laboratory environment.
Hazard Profile Comparison of Structurally Similar Compounds
To contextualize the potential hazards of this compound, the following table summarizes key data from related compounds.
| Hazard Classification | Piperidine | 2,6-Dimethylpiperidine | 3,5-Dimethylpiperidine |
| Physical Hazards | Highly flammable liquid and vapour.[1] | Flammable liquid. | Highly flammable liquid and vapor.[2] |
| Health Hazards | Harmful if swallowed, Toxic in contact with skin or if inhaled, Causes severe skin burns and eye damage.[1] | Causes severe skin burns and eye damage. | Causes severe skin burns and eye damage.[2] |
| UN Number | UN2401 | Not specified | UN2733 |
| Proper Shipping Name | PIPERIDINE | AMINES, FLAMMABLE, CORROSIVE, N.O.S. | AMINES, FLAMMABLE, CORROSIVE, N.O.S.[2] |
Essential Personal Protective Equipment (PPE) for Handling
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause severe eye damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can cause severe burns and toxic effects.[3] |
| Body Protection | Flame-retardant laboratory coat. | A flame-retardant lab coat is required to provide maximum skin coverage.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. | If the potential for inhalation exists, a NIOSH-approved respirator for organic vapors is required.[3] |
Proper Disposal Procedures
This compound and its contaminated materials are classified as hazardous waste and must be disposed of in accordance with local, state, and national regulations.[2][5] Under no circumstances should this chemical or its waste be disposed of down the drain.[2][4]
Step-by-Step Disposal Protocol
-
Waste Collection :
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), in a designated and clearly labeled hazardous waste container.[4]
-
Ensure the waste container is chemically compatible with this compound and is kept securely closed.[4]
-
-
Container Labeling :
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[4]
-
-
Storage :
-
Arranging for Disposal :
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard.
Small Spills (Manageable by trained personnel)
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.[4]
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[4]
-
Don PPE : Wear the appropriate PPE as outlined in the table above.[4]
-
Contain and Absorb : Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent.[4][5]
-
Collect Waste : Carefully scoop the absorbed material into the designated hazardous waste container.[4]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
Large Spills (Requiring emergency response)
-
Evacuate : Immediately evacuate the laboratory and alert others.[4]
-
Isolate : If it is safe to do so, close the laboratory doors to contain the vapors.[4]
-
Activate Alarm : Activate the nearest fire alarm to alert emergency services.[4]
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

